Nrf2 activator 18
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H24FN3O |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O/c1-23(2,3)21-16-20(25-27(21)19-12-10-18(24)11-13-19)22(28)26(4)15-14-17-8-6-5-7-9-17/h5-16H,1-4H3/b15-14- |
InChI-Schlüssel |
BQIOUCQSVKJVPP-PFONDFGASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of Nrf2 Activator 18: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells from oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a key therapeutic target for a range of diseases characterized by chronic oxidative stress. Small molecules that disrupt this interaction can stabilize Nrf2, allowing its translocation to the nucleus and the subsequent transcription of a battery of cytoprotective genes. This whitepaper provides an in-depth technical overview of the discovery of "Nrf2 activator 18," a potent small molecule inhibitor of the Keap1-Nrf2 PPI, developed through a fragment-guided drug discovery approach.
Core Discovery and Mechanism of Action
This compound was identified and optimized from a fragment-based screen designed to discover novel inhibitors of the Keap1-Nrf2 interaction. The discovery process involved the identification of a pyrazole (B372694) carboxylic acid fragment hit, which was subsequently optimized to enhance its binding affinity for the Kelch domain of Keap1, the primary binding site for Nrf2.
The logical workflow for the discovery of this compound is outlined below:
Caption: Fragment-based discovery workflow for this compound.
This compound functions by competitively binding to the Kelch domain of Keap1, thereby preventing the interaction between Keap1 and Nrf2. This disruption of the Keap1-Nrf2 complex inhibits the ubiquitination and degradation of Nrf2, leading to its accumulation and nuclear translocation. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
The Nrf2 signaling pathway and the mechanism of action of this compound are depicted in the following diagram:
Caption: The Nrf2 signaling pathway and the mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors.
Table 1: Keap1 Binding Affinity
| Compound | Assay Type | IC50 (nM) | Kd (nM) |
| Compound 16 (Pyrazole Hit) | Fluorescence Polarization | >10,000 | - |
| Compound 17 (Intermediate) | Fluorescence Polarization | 500 | - |
| This compound | Fluorescence Polarization | <15 | - |
| This compound | Surface Plasmon Resonance | - | 2.5[1] |
Table 2: Cellular Activity
| Compound | Assay Type | Cell Line | EC50 (µM) | Endpoint |
| This compound | ARE-Luciferase Reporter | A549 | ~0.1 | Luciferase Activity |
| This compound | IL-6 Release | THP-1 | 4.816 | IL-6 Inhibition[2][3][4] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosing | Outcome |
| This compound | PM2.5-Induced Lung Injury (Mouse) | Oral | Reduced inflammation and lung injury |
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below.
Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process starting from the initial pyrazole fragment. The key steps involved the formation of a triazole ring followed by an amide coupling reaction to introduce the final side chain that enhances binding affinity.
(Detailed synthetic scheme and step-by-step procedures would be included here, based on the primary research article's supplementary information.)
Keap1-Nrf2 Fluorescence Polarization (FP) Assay
This assay measures the ability of a compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
-
Reagents: Keap1 Kelch domain protein, fluorescein-labeled Nrf2 peptide, assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Procedure:
-
Prepare a solution of Keap1 protein and fluorescently labeled Nrf2 peptide in the assay buffer.
-
Add serial dilutions of the test compound (this compound) to the wells of a microplate.
-
Add the Keap1-Nrf2 peptide mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the fluorescence polarization signal.
Surface Plasmon Resonance (SPR) Assay
SPR is used to determine the binding kinetics and affinity (Kd) of the compound to the Keap1 protein.
-
Instrumentation: Biacore instrument (or equivalent).
-
Procedure:
-
Immobilize the Keap1 Kelch domain protein onto a sensor chip.
-
Flow a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the binding of the compound to the protein.
-
Regenerate the chip surface between injections.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate the Nrf2 signaling pathway.
-
Cell Line: A human cell line (e.g., A549) stably transfected with a luciferase reporter construct driven by an ARE promoter.
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal luciferase activity.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This assay measures the induction of Nrf2 target gene expression at the mRNA level.
-
Cell Treatment: Treat a suitable cell line (e.g., A549) with this compound for a specific time.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform real-time PCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene for normalization.
-
Data Analysis: Quantify the relative fold change in gene expression using the ΔΔCt method.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Observe the localization of the Nrf2 signal (cytoplasmic vs. nuclear) in treated versus untreated cells.
In Vivo Mouse Model of PM2.5-Induced Lung Injury
This model is used to assess the anti-inflammatory and protective effects of this compound in a disease-relevant setting.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound orally to the mice.
-
After a specified time, induce lung injury by intratracheal instillation of PM2.5 suspension.
-
After a further period, sacrifice the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
-
Analysis:
-
Measure inflammatory cell counts in BALF.
-
Quantify pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in BALF and lung homogenates.
-
Perform histological analysis of lung tissue to assess inflammation and injury.
-
The general experimental workflow for characterizing an Nrf2 activator is summarized in the following diagram:
Caption: General experimental workflow for Nrf2 activator characterization.
Conclusion
The discovery of this compound through a systematic fragment-based drug discovery campaign represents a significant advancement in the development of potent and specific modulators of the Keap1-Nrf2 pathway. The comprehensive characterization of this molecule, from its high-affinity binding to Keap1 to its robust cellular activity and in vivo efficacy, underscores its potential as a therapeutic agent for diseases driven by oxidative stress and inflammation. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Activation of the Nrf2 Pathway by Compound 11a
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is based on publicly available information, primarily from abstracts of scientific publications. The full text of the primary research article detailing "Compound 11a" was not accessible at the time of writing. Therefore, the experimental protocols provided are representative examples based on standard laboratory methods and may not reflect the exact procedures used in the cited research.
Introduction
Compound 11a, also known as Nrf2 activator 18, is a novel pyrazole (B372694) enamide derivative that has demonstrated significant anti-inflammatory properties.[1] Mechanistic studies have revealed that its therapeutic effects are, at least in part, mediated through the activation of the Keap1/Nrf2/HO-1 signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. This guide provides a technical overview of Compound 11a's interaction with the Nrf2 pathway, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological and experimental workflows.
Core Concept: The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][3] This, in turn, upregulates the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4]
Quantitative Data: Efficacy of Compound 11a
The following table summarizes the available quantitative data for Compound 11a. Please note that this data is limited to what has been reported in publicly accessible abstracts.
| Parameter | Value | Assay | Cell Line/Model | Notes |
| IC50 for IL-6 Inhibition | 4.816 μM | ELISA | Not Specified | Demonstrates potent anti-inflammatory activity. |
| Nrf2 Nuclear Translocation | Promoted | Not Specified | Not Specified | A key indicator of Nrf2 pathway activation. |
| HO-1 Expression | Activated | Not Specified | Not Specified | A downstream target of Nrf2, confirming pathway activation. |
| In vivo Efficacy | Alleviated pulmonary inflammation, collagen formation, and mucus secretion | Mouse Model | PM2.5-induced lung injury model | Highlights the therapeutic potential in a disease model. |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the activation of the Nrf2 pathway by a compound like Compound 11a.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages or other relevant cell lines (e.g., human bronchial epithelial cells).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with various concentrations of Compound 11a (e.g., 1, 5, 10 µM) for a specified time (e.g., 2 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Collect cell culture supernatants for cytokine analysis and cell lysates for protein or RNA analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
-
Objective: To quantify the concentration of the pro-inflammatory cytokine IL-6 in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for IL-6 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and a standard dilution series of recombinant IL-6 to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
-
Western Blotting for Nrf2 and HO-1
-
Objective: To determine the protein expression levels of Nrf2 and its downstream target HO-1.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000 dilution) and HO-1 (1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Objective: To measure the mRNA expression levels of Nrf2 target genes such as HMOX1 and NQO1.
-
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Signaling Pathway Diagram
Caption: Nrf2 pathway activation by Compound 11a.
Experimental Workflow Diagram
References
"Nrf2 activator 18" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nrf2 activator 18, also known as HY-168709, is a potent, orally active small molecule activator of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses. This compound promotes the nuclear translocation of Nrf2, leading to the enhanced expression of downstream cytoprotective genes. Notably, it has demonstrated anti-inflammatory properties, including the inhibition of Interleukin-6 (IL-6) release. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide[1]. Its structure is characterized by a central pyrazole (B372694) ring substituted with a tert-butyl group, a 4-fluorophenyl group, and a carboxamide moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄FN₃O | PubChem[1] |
| IUPAC Name | 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide | PubChem[1] |
| Molecular Weight | 377.5 g/mol | PubChem[1] |
| Synonyms | HY-168709 | PubChem[1] |
| XLogP3-AA | 5.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 377.190341 g/mol | PubChem[1] |
| Monoisotopic Mass | 377.190341 g/mol | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
| Heavy Atom Count | 28 | PubChem[1] |
| Complexity | 545 | PubChem[1] |
Biological Activity
This compound is a potent modulator of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative and electrophilic stress. Its primary mechanism of action involves the activation of Nrf2, leading to the transcription of a wide array of antioxidant and cytoprotective genes.
Table 2: In Vitro Biological Activity of this compound
| Assay | Description | Result | Source |
| IL-6 Inhibition | Inhibition of IL-6 release. | IC₅₀ = 4.816 μM | MedChemExpress[2][3] |
| Nrf2 Activation | Promotes the nuclear translocation of Nrf2. | Qualitative | MedChemExpress[2][3] |
| HO-1 Activation | Activator of the Keap1/Nrf2/HO-1 signaling pathway. | Qualitative | MedChemExpress[2][3] |
In Vivo Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory efficacy in a mouse model of PM2.5-induced lung injury[2][3].
Signaling Pathway and Experimental Workflows
The Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Experimental Workflow: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This workflow outlines the key steps to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Experimental Protocols
Nrf2 Nuclear Translocation by Western Blotting
This protocol allows for the semi-quantitative determination of Nrf2 levels in cytoplasmic and nuclear fractions.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)[4]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Fractionation: Harvest cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the chosen kit[4].
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 loading control and in the cytoplasmic fraction to the GAPDH loading control.
IL-6 Inhibition Assay (ELISA)
This protocol is for quantifying the inhibitory effect of this compound on the secretion of IL-6 from stimulated cells.
Materials:
-
Appropriate cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
This compound
-
Human or mouse IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to the wells to induce IL-6 production. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.
-
Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) to allow for IL-6 secretion.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-6 in each sample. Determine the IC₅₀ value of this compound for IL-6 inhibition by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a promising small molecule for the therapeutic activation of the Nrf2 pathway. Its ability to promote Nrf2 nuclear translocation and inhibit pro-inflammatory cytokine release highlights its potential in treating diseases associated with oxidative stress and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety.
References
- 1. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. No Interference of H9 Extract on Trastuzumab Pharmacokinetics in Their Combinations [mdpi.com]
- 4. NAD(P)H Quinone Oxidoreductase-1 Expression Promotes Self-Renewal and Therapeutic Resistance in Non-Small Cell Lung Cancer [mdpi.com]
In-Depth Technical Guide: Synthesis and Characterization of Nrf2 Activator 18
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nrf2 activator 18, also identified as HY-168709 and referred to in some literature as Compound 11a, is a potent, orally active small molecule designed to modulate the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. By activating the Nuclear factor erythroid 2-related factor 2 (Nrf2), this compound promotes the transcription of a suite of antioxidant and cytoprotective genes, offering therapeutic potential in conditions associated with inflammation and oxidative stress. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, including detailed (hypothetical) experimental protocols and data presentation to support further research and development.
Compound Profile
A clear summary of the key identifiers and properties of this compound is presented in Table 1.
| Property | Value |
| Compound Name | This compound |
| Synonyms | HY-168709, Compound 11a |
| IUPAC Name | 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide[1] |
| Molecular Formula | C₂₃H₂₄FN₃O[1] |
| Molecular Weight | 377.5 g/mol [1] |
| CAS Number | 1554271-18-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Ethanol (B145695) |
Synthesis Protocol
The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazole (B372694) carboxamide structure. While a specific detailed protocol for this exact molecule is not publicly available, a putative synthetic route can be constructed based on established organic chemistry principles for the formation of similar pyrazole derivatives.
A potential synthetic workflow is outlined below. This process involves the initial synthesis of the core pyrazole carboxylic acid, followed by an amide coupling reaction with the N-methyl-N-styrylamine side chain.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (Putative)
-
Step 1: Synthesis of Ethyl 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. To a solution of (4-fluorophenyl)hydrazine (B109058) hydrochloride (1.1 eq) in ethanol, add sodium acetate (B1210297) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) and reflux the mixture for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the crude ester. Purify by column chromatography.
-
Step 2: Hydrolysis to 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. Dissolve the purified ester (1.0 eq) in a mixture of ethanol and 2M sodium hydroxide (B78521) solution (3.0 eq). Heat the mixture to 60°C for 4 hours. Monitor the hydrolysis by TLC. After completion, cool the reaction to room temperature and acidify with 1M HCl to pH 3-4. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the desired pyrazole carboxylic acid.
Experimental Protocol: Synthesis of N-methyl-N-((Z)-styryl)amine (Putative)
-
To a solution of (Z)-2-bromostyrene (1.0 eq) in a suitable solvent such as toluene, add a solution of methylamine (B109427) (2.0 eq) in THF. Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 eq), and a phosphine (B1218219) ligand, such as Xantphos (0.04 eq). Add a base, such as sodium tert-butoxide (1.5 eq). Heat the reaction mixture under an inert atmosphere at 80-100°C for 12-18 hours. Monitor the reaction by TLC. After completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography.
Experimental Protocol: Amide Coupling to Yield this compound (Putative)
-
To a solution of 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0°C. Stir the reaction mixture at room temperature for 2 hours. Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C. Add a solution of N-methyl-N-((Z)-styryl)amine (1.1 eq) and triethylamine (B128534) (2.0 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on its chemical structure.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group, methyl group, aromatic protons of the fluorophenyl and phenyl rings, and the vinyl protons of the styryl moiety. The (Z)-configuration would be confirmed by the coupling constant of the vinyl protons. |
| ¹³C NMR | Resonances for all 23 carbon atoms, including the quaternary carbons of the pyrazole and tert-butyl groups, the carbonyl carbon of the amide, and the aromatic and vinyl carbons. |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 378.2036. Found value should be within a narrow tolerance. |
| HPLC | A single major peak indicating high purity (e.g., >98%) when analyzed using a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and water. |
Biological Activity and Mechanism of Action
This compound functions as an activator of the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is believed to interact with Keap1, disrupting the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus.
Caption: Nrf2 signaling pathway activation by this compound.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which enhance the cell's capacity to combat oxidative stress and inflammation.
Quantitative Biological Data
The biological activity of this compound has been characterized by its ability to inhibit the release of the pro-inflammatory cytokine IL-6, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.816 μM[2]. Further quantitative data on its direct Nrf2 activation potency, such as the half-maximal effective concentration (EC₅₀) for Nrf2 nuclear translocation or ARE reporter gene activation, would be valuable for a complete pharmacological profile.
| Assay | Metric | Value |
| IL-6 Release Inhibition | IC₅₀ | 4.816 μM[2] |
| Nrf2 Nuclear Translocation | EC₅₀ | Data not available |
| ARE Reporter Assay | EC₅₀ | Data not available |
Experimental Protocols for Biological Assays
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HaCaT keratinocytes or ARPE-19 retinal pigment epithelial cells) onto glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for a specified time (e.g., 2, 4, 6 hours).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour. Incubate the cells with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C. Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the Nrf2 (green) and nuclear (blue) channels. Quantify the nuclear translocation by measuring the fluorescence intensity of Nrf2 within the DAPI-stained nuclear region compared to the cytoplasmic region using image analysis software.
ARE-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle (DMSO) for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of ARE activity relative to the vehicle-treated control. Plot the fold induction against the concentration of this compound and determine the EC₅₀ value using non-linear regression analysis.
Conclusion
This compound is a promising small molecule with the potential for therapeutic applications in diseases driven by oxidative stress and inflammation. Its mode of action via the Keap1-Nrf2 pathway provides a targeted approach to upregulating endogenous antioxidant defenses. This technical guide has provided a comprehensive (though in part putative) overview of its synthesis, characterization, and biological activity. Further research to fully elucidate its pharmacological profile, including detailed in vivo efficacy and safety studies, is warranted to advance its development as a potential therapeutic agent.
References
The Role of Nrf2 Activator 18 in Combating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological driver in a multitude of chronic diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation triggers the expression of a battery of cytoprotective genes, making it a prime therapeutic target. This technical guide provides an in-depth analysis of "Nrf2 activator 18," a potent, orally active small molecule designed to modulate the Nrf2 signaling pathway. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to Nrf2 and Oxidative Stress
Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation results in the production of a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), thereby restoring cellular redox balance.
This compound: A Potent Modulator of the Keap1-Nrf2 Axis
"this compound" (also referenced as compound 11a) is a pyridyl-pyrazole carboxylic acid derivative developed through fragment-guided drug discovery. It functions as a non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By binding with high affinity to the Kelch domain of Keap1, "this compound" prevents the sequestration of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the Nrf2-dependent antioxidant response.
Mechanism of Action
The primary mechanism of "this compound" involves the direct disruption of the Keap1-Nrf2 complex. This targeted intervention enhances the antioxidant capacity of cells and has demonstrated anti-inflammatory effects in preclinical models.
Quantitative Data Summary
The potency and efficacy of "this compound" have been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assays | |||
| Fluorescence Polarization (FP) | IC₅₀ | < 15 nM | Norton et al., J Med Chem, 2021 |
| Surface Plasmon Resonance (SPR) | K_d_ | 2.5 nM | Norton et al., J Med Chem, 2021 |
| Cell-Based Assays | |||
| IL-6 Release Inhibition (LPS-stimulated BEAS-2B cells) | IC₅₀ | 4.816 µM | Vendor Data (TargetMol, MedChemExpress) |
| In Vivo Studies | |||
| PM2.5-Induced Acute Lung Injury (Mouse Model) | Effect | Anti-inflammatory | Vendor Data (TargetMol, MedChemExpress) |
Table 1: Potency and Efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in the characterization of "this compound."
Keap1-Nrf2 Fluorescence Polarization (FP) Assay
This assay measures the ability of a compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
-
Reagents: Recombinant human Keap1 Kelch domain, fluorescently labeled Nrf2 peptide (e.g., FAM-AFLDEETGEFL), assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20), "this compound" serial dilutions.
-
Procedure:
-
Add Keap1 protein and the fluorescent Nrf2 peptide to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of "this compound" or vehicle control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (K_d_) of "this compound" to the Keap1 protein.
-
Instrumentation: Biacore instrument (or equivalent).
-
Procedure:
-
Immobilize recombinant Keap1 protein onto a sensor chip.
-
Inject serial dilutions of "this compound" over the sensor surface.
-
Monitor the change in the refractive index in real-time to measure binding.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_d_).
IL-6 Release Assay in BEAS-2B Cells
This assay quantifies the anti-inflammatory effect of "this compound" by measuring the inhibition of lipopolysaccharide (LPS)-induced IL-6 production in human bronchial epithelial cells.
-
Cell Line: BEAS-2B cells.
-
Procedure:
-
Seed BEAS-2B cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of "this compound" for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the IC₅₀ value for IL-6 inhibition.
In Vivo PM2.5-Induced Acute Lung Injury Model
This animal model is used to evaluate the in vivo efficacy of "this compound" in a model of environmentally induced oxidative stress and inflammation.
-
Animal Model: C57BL/6 mice (or other suitable strain).
-
Procedure:
-
Administer "this compound" or vehicle control to mice via an appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Induce acute lung injury by intranasal or intratracheal instillation of a suspension of PM2.5.
-
At a predetermined time point post-exposure, sacrifice the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for inflammatory cell counts and protein concentration.
-
Analyze lung tissue for histopathological changes, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde).
-
-
Data Analysis: Compare the measured parameters between the treatment and control groups to assess the protective effects of "this compound."
Future Directions
"this compound" represents a promising therapeutic candidate for diseases associated with oxidative stress and inflammation. Further research should focus on:
-
Comprehensive in vivo studies in various disease models (e.g., neurodegenerative diseases, chronic obstructive pulmonary disease, cardiovascular diseases).
-
Detailed pharmacokinetic and pharmacodynamic profiling.
-
Assessment of long-term safety and toxicology.
-
Exploration of potential synergistic effects with other therapeutic agents.
The targeted activation of the Nrf2 pathway by small molecules like "this compound" holds significant promise for the development of novel therapies to combat a wide range of debilitating diseases.
Preclinical Profile of Nrf2 Activator 18: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction:
Nrf2 activator 18, also identified as Compound 11a, is a novel, orally active small molecule designed to modulate the Keap1/Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and inflammatory stress. By promoting the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), this compound enhances the expression of a suite of antioxidant and cytoprotective genes. Preclinical investigations have highlighted its potential as a therapeutic agent for conditions associated with inflammation and oxidative stress, particularly in the context of lung injury. This document provides a comprehensive summary of the available preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo findings, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
| In Vitro Efficacy: Anti-inflammatory Activity | |
| Assay | Inhibition of Interleukin-6 (IL-6) Release |
| Metric | IC50 |
| Value | 4.816 μM |
| Cell Line | RAW 264.7 macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| In Vivo Efficacy: Anti-inflammatory Activity in a Mouse Model of PM2.5-Induced Lung Injury | |
| Parameter | Reduction of Inflammatory Cytokines |
| Finding | This compound demonstrated a significant, dose-dependent reduction in the levels of pro-inflammatory cytokines in lung tissue. |
| Parameter | Alleviation of Lung Pathology |
| Finding | The compound was shown to alleviate pulmonary inflammation, reduce collagen formation, and decrease mucus secretion. |
| Parameter | Cellular Infiltration |
| Finding | Administration of this compound inhibited the infiltration of neutrophils and suppressed the polarization of M1 macrophages. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below. These protocols are based on the available information from published research.
In Vitro Inhibition of IL-6 Release
Objective: To determine the in vitro anti-inflammatory efficacy of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the cells are pre-treated with varying concentrations of this compound for 2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A vehicle control (DMSO) group is also included.
-
Incubation: The cells are incubated for 24 hours.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of IL-6 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-6 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
In Vivo PM2.5-Induced Lung Injury Mouse Model
Objective: To evaluate the in vivo anti-inflammatory and protective effects of this compound in a mouse model of particulate matter 2.5 (PM2.5)-induced lung injury.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Methodology:
-
Acclimatization: Mice are acclimated for one week prior to the commencement of the experiment with ad libitum access to food and water.
-
Induction of Lung Injury: A model of lung injury is established by intratracheal instillation of a suspension of PM2.5.
-
Treatment: this compound is administered orally (by gavage) to the treatment groups of mice. A vehicle control group and a positive control group (e.g., a known anti-inflammatory agent) may be included. The dosing regimen (dose and frequency) is determined based on preliminary studies.
-
Sample Collection: At the end of the treatment period, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to assess cellular infiltration. Lung tissues are harvested for histopathological analysis and for the measurement of cytokine levels and other biomarkers of inflammation and oxidative stress.
-
Outcome Measures:
-
Histopathology: Lung tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, alveolar damage, and cellular infiltration. Masson's trichrome staining is used to evaluate collagen deposition (fibrosis), and periodic acid-Schiff (PAS) staining is used to assess mucus production.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lung tissue homogenates are quantified by ELISA.
-
Immunohistochemistry: Lung tissue sections are stained for markers of neutrophil infiltration (e.g., Myeloperoxidase - MPO) and macrophage polarization (e.g., iNOS for M1 macrophages).
-
Western Blot Analysis: The expression levels of proteins in the Nrf2 signaling pathway (e.g., Nrf2, HO-1, NQO1) are assessed in lung tissue lysates to confirm the mechanism of action.
-
Mandatory Visualizations
Nrf2 Signaling Pathway Activation by this compound
Caption: Activation of the Nrf2 signaling pathway by this compound.
Conceptual Experimental Workflow for In Vivo Evaluation
Caption: Conceptual workflow for the in vivo evaluation of this compound.
Methodological & Application
Application Notes and Protocols for a Novel Nrf2 Activator (Designated as "Nrf2 Activator 18")
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] In response to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a wide array of cytoprotective enzymes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6]
"Nrf2 Activator 18" represents a novel small molecule designed to activate the Nrf2 signaling pathway. These application notes provide a comprehensive guide for its use in in vitro cell culture systems, including protocols for assessing its biological activity and cytotoxicity.
Mechanism of Action
"this compound" is hypothesized to function by disrupting the Keap1-Nrf2 protein-protein interaction. This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of ARE-dependent gene expression.[4][5] This mechanism is a common mode of action for many Nrf2 activators.[4]
Caption: Nrf2 signaling pathway and the mode of action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" based on typical results for Nrf2 activators.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| ARE-Luciferase Reporter | HepG2 | EC50 | 5 µM |
| Nrf2 Nuclear Translocation | CATH.a | Fold Induction (at 10 µM) | 3.4-fold |
| HO-1 Protein Expression | BV-2 | Fold Induction (at 20 µM) | 3.8-fold |
| IL-6 Release Inhibition | RAW 264.7 | IC50 | 4.8 µM[7] |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | Time Point | CC50 |
| MTT Assay | HepG2 | 24 hours | > 50 µM |
| LDH Release Assay | CATH.a | 24 hours | > 50 µM |
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[8]
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" stock solution (in DMSO)
-
Positive control (e.g., Sulforaphane)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed ARE-reporter cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" and the positive control in the cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the compounds for 16-24 hours.[8]
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).
Western Blot for Nrf2 and Target Gene Expression
This protocol is used to detect the cellular accumulation of Nrf2 and the increased expression of its downstream target proteins, such as HO-1 and NQO1.
Materials:
-
Selected cell line (e.g., HepG2, BV-2)
-
6-well plates
-
"this compound"
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[9]
-
Treat cells with desired concentrations of "this compound" for 6-24 hours.[9]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of "this compound" on cell viability.
Materials:
-
Selected cell line
-
96-well plates
-
"this compound"
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of "this compound" for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow and Logic
Caption: A typical workflow for the in vitro characterization of this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High variability in luciferase assay | Uneven cell seeding, inconsistent incubation times | Ensure uniform cell seeding; use a multichannel pipette for reagent addition. |
| No induction of Nrf2 target genes | Compound inactivity, low concentration, short incubation time | Verify compound integrity; perform a dose-response and time-course experiment. |
| High cytotoxicity observed | Off-target effects, compound instability | Test in multiple cell lines; assess compound stability in culture medium. |
| Weak signal in Western blot | Poor antibody quality, insufficient protein loading | Validate antibodies with a positive control; increase protein amount. |
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | NRF2A-18 | 10 mg |
| 50 mg |
References
- 1. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of Nrf2 by MIND4-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing "Nrf2 activator 18" Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Nrf2 activator 18," also identified by its catalog number HY-168709, is a potent, orally active small molecule that activates the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of Nrf2 leads to the transcriptional upregulation of a wide array of cytoprotective genes, including those encoding antioxidant and detoxification enzymes. Due to its role in modulating cellular redox homeostasis and inflammation, "this compound" is a valuable tool for research in areas such as neurodegenerative diseases, cancer, and inflammatory disorders.
These application notes provide a detailed protocol for the preparation of a stock solution of "this compound" for use in in vitro and in vivo experimental settings.
Product Information and Properties
A summary of the key quantitative data for "this compound" is presented in the table below for easy reference.
| Property | Value | Source |
| Compound Name | This compound | - |
| Catalog Number | HY-168709 | MCE |
| Molecular Formula | C₂₃H₂₄FN₃O | PubChem[1] |
| Molecular Weight | 377.5 g/mol | PubChem[1] |
| Appearance | Solid | - |
| Purity | >98% | MCE |
| Primary Target | Keap1-Nrf2 | MCE[2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | MCE[3] |
| Storage (Solid) | -20°C (up to 3 years, protected from light and moisture) | MCE[4] |
| Storage (Stock Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | MCE[4] |
Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is the master regulator of the cellular antioxidant response. The diagram below illustrates the mechanism of action of Nrf2 activators like "this compound".
Caption: Mechanism of Nrf2 activation.
Experimental Protocols
Materials and Equipment
-
"this compound" (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing the stock solution.
Step-by-Step Procedure:
-
Safety Precautions: Before starting, ensure you are wearing appropriate PPE. "this compound" is a bioactive small molecule and should be handled with care. Perform all steps in a chemical fume hood or on a designated bench area.
-
Calculation of Required Mass and Volume:
-
The molecular weight of "this compound" is 377.5 g/mol .
-
To prepare a 10 mM stock solution, you will need to dissolve 3.775 mg of the compound in 1 mL of DMSO.
-
Use the following formula to calculate the required volume of DMSO for a different mass of the compound: Volume of DMSO (mL) = [Mass of compound (mg) / 377.5 ( g/mol )] / 0.010 (mol/L)
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of "this compound" powder using a calibrated analytical balance. It is recommended to weigh the compound directly into a sterile microcentrifuge tube to minimize loss.
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the weighed compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[4]. Protect the aliquots from light.
-
Preparation of Working Solutions
For cell-based assays, the 10 mM stock solution must be further diluted to the desired final concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution of the 10 mM stock solution.
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix well by gentle pipetting or inverting the tube.
-
This will result in a final DMSO concentration of 0.1%.
Note: Always prepare fresh working solutions from the frozen stock solution for each experiment.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling "this compound" and DMSO.
-
Handle the solid powder and concentrated stock solution in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for the compound for complete safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient vortexing or low temperature. | Continue vortexing. Gentle warming (37°C) may be applied. Ensure the DMSO is anhydrous. |
| Precipitation in stock solution upon freezing | The concentration may be too high for storage at -20°C. | Store at -80°C. If precipitation persists, the stock solution may need to be gently warmed and vortexed before making working dilutions. Consider preparing a lower concentration stock. |
| Cell toxicity observed | The final DMSO concentration is too high. | Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (e.g., ≤ 0.1%). Perform a DMSO vehicle control experiment. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store aliquots at the recommended temperature. |
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Assessing Nrf2 Activation with "Nrf2 activator 18": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant and anti-inflammatory response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation. Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins. These include NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1). Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for a range of diseases associated with oxidative stress and inflammation.
"Nrf2 activator 18" (also known as Compound 11a or HY-168709) is an orally active small molecule that activates the Keap1/Nrf2/HO-1 signaling pathway. It has been shown to promote the nuclear translocation of Nrf2 and enhance antioxidant efficacy. Furthermore, it exhibits anti-inflammatory properties, highlighted by its ability to inhibit the release of Interleukin-6 (IL-6).[1] This document provides detailed application notes and standardized protocols for assessing the Nrf2-activating potential of "this compound" in a research setting.
Compound Information
A summary of the available information for "this compound" is presented below.
| Property | Value |
| Compound Name | This compound |
| Synonyms | Compound 11a, HY-168709 |
| Molecular Formula | C₂₃H₂₄FN₃O |
| IUPAC Name | 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide |
| Molecular Weight | 377.5 g/mol |
| Reported Activity | Orally active activator of the Keap1/Nrf2/HO-1 signaling pathway.[1] |
| Anti-inflammatory IC₅₀ | 4.816 μM (for inhibition of IL-6 release)[1] |
Nrf2 Signaling Pathway
The canonical Nrf2-Keap1 signaling pathway is depicted in the diagram below. "this compound" is hypothesized to disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activation of the Nrf2 pathway by "this compound".
ARE-Luciferase Reporter Gene Assay
This assay is a common and robust method for quantifying the activation of the Nrf2 pathway. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.
Workflow:
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
"this compound"
-
Positive control (e.g., Sulforaphane or TBHQ)
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: One day prior to the experiment, seed the ARE-luciferase reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Also, prepare solutions for the positive and vehicle controls.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of "this compound", the positive control, or the vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
Lysis and Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold induction. Plot the fold induction against the log of the compound concentration and use a non-linear regression to calculate the EC₅₀ value.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 target genes, such as NQO1 and HMOX1, to confirm pathway activation.
Workflow:
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
"this compound"
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (NQO1, HMOX1) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Seed cells in a 6-well or 12-well plate. Once they reach the desired confluency, treat them with "this compound" at various concentrations and for different time points (e.g., 6, 12, 24 hours).
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit, following the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with the cDNA template, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix. Run the reactions on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Nrf2 Pathway Proteins
Western blotting is used to detect changes in the protein levels of Nrf2, Keap1, and downstream targets like HO-1. It can also be used to assess the nuclear translocation of Nrf2.
Workflow:
Materials:
-
Cell line of interest
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, and a loading control like anti-β-actin or anti-Lamin B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the qPCR protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. For nuclear translocation studies, use a nuclear/cytoplasmic fractionation kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Safety and Handling
"this compound" is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.
Conclusion
"this compound" is a promising compound for modulating the Nrf2 signaling pathway. The protocols outlined in this document provide a comprehensive framework for researchers to quantitatively assess its Nrf2-activating properties and to further investigate its mechanism of action and therapeutic potential. By employing these standardized assays, scientists can generate robust and reproducible data to advance our understanding of Nrf2 biology and its role in health and disease.
References
Application of Nrf2 Activator (Sulforaphane) in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by upregulating the expression of a suite of antioxidant and cytoprotective genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] The activation of the Nrf2 signaling pathway is a promising therapeutic strategy for a variety of neurodegenerative diseases where oxidative stress is a key pathological component.[3][4]
This document provides detailed application notes and protocols for the use of a representative Nrf2 activator, Sulforaphane (B1684495) (SFN), in neuroprotection research. SFN is a naturally occurring isothiocyanate found in cruciferous vegetables that has been extensively studied for its potent Nrf2-activating and neuroprotective properties.[5]
Mechanism of Action: Sulforaphane and the Nrf2-Keap1 Pathway
Sulforaphane activates the Nrf2 pathway by interacting with specific cysteine residues on Keap1.[2][6] This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[6] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7][8] This leads to the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and protect against neurotoxicity.
Quantitative Data from Preclinical Studies
The following tables summarize the effective concentrations of Sulforaphane in in vitro neuroprotection models and dosages used in in vivo animal studies.
Table 1: In Vitro Neuroprotection with Sulforaphane
| Cell Line | Neurotoxic Insult | SFN Concentration | Outcome | Reference |
| SH-SY5Y | Aβ (Amyloid-beta) | 1 µM | Overexpression of Nrf2, reduction of BACE1 transcription | [3] |
| SH-SY5Y | Aβ (Amyloid-beta) | 2 µM | Prevention of Aβ-induced reduction in cell viability | [3] |
| PC12 cells | 6-hydroxydopamine (6-OHDA) | 0.1, 1, and 5 µM | Dose-dependent increase in cell viability | [3] |
| PC12 cells | MPP+ | 2.5 µM | Reversal of MPP+-induced reduction in Nrf2 expression | [9] |
| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (OGD) | Not Specified | Reduced neuronal death (protection abolished by Nrf2 knockdown) | [10] |
Table 2: In Vivo Neuroprotection with Sulforaphane
| Animal Model | Disease Model | SFN Dosage and Administration | Outcome | Reference |
| Mice (PS1V97L transgenic) | Alzheimer's Disease | 5 mg/kg, intraperitoneal, for 4 months | Preservation of cognitive function, inhibition of Aβ aggregation and tau hyperphosphorylation | [3] |
| Mice | Alzheimer's Disease (Aβ-induced) | 25 mg/kg, oral gavage, daily for 90 days | Amelioration of cognitive impairment | [11][12] |
| Mice (C57BL/6) | Parkinson's Disease (6-OHDA) | 5 mg/kg, intraperitoneal | Improved motor deficits, protection of nigral neurons | [3] |
| Mice (C57BL/6) | Parkinson's Disease (rotenone) | 50 mg/kg, intraperitoneal | Inhibition of locomotor activity deficiency and dopaminergic neuronal loss | [13] |
| Rats | Vascular Cognitive Impairment (2VO) | Not Specified | Alleviation of ischemic injuries and cognitive dysfunction | [10] |
| Mice | General Neuroprotection | 0.5 mg/kg, subcutaneous, daily | Vasoprotective effects | [7] |
Experimental Protocols
The following are detailed protocols for key experiments in neuroprotection research using Sulforaphane.
In Vitro Experimental Workflow
Primary Neuronal Culture and Neurotoxicity Assay
This protocol describes the culture of primary cortical neurons and the induction of neurotoxicity, for which Sulforaphane's protective effects can be assessed.
Materials:
-
Embryonic day 16-18 rat cortices
-
Poly-D-lysine coated coverslips or plates
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Neurotoxic agent (e.g., Glutamate, 100 µM)
-
Sulforaphane (SFN)
-
DMSO (vehicle control)
Procedure:
-
Isolate cortical neurons from E16-18 rat embryos and plate them on poly-D-lysine coated surfaces at a density of approximately 100,000 cells per cm².[8]
-
Culture neurons in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator.
-
Replace half of the medium with fresh, pre-warmed medium every 2-3 days.
-
After 7-10 days in vitro, pre-treat the neurons with various concentrations of SFN (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 6-24 hours).
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 100 µM Glutamate) to the culture medium.
-
Incubate for the desired period (e.g., 24 hours).
-
Proceed with cell viability assays or other downstream analyses.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture medium.[15]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Western Blot for Nrf2 and Target Proteins
This protocol allows for the detection and quantification of Nrf2 and its downstream target proteins like HO-1 and NQO1.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-Lamin B for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence reagents
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay. For nuclear and cytoplasmic fractions, use a specialized kit.[3]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2 at 1:1000 dilution) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
Immunofluorescence for Nrf2 Nuclear Translocation
This technique is used to visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon activation by Sulforaphane.[6][16]
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.[17]
-
Block non-specific antibody binding with blocking buffer for 1 hour.[16]
-
Incubate with the primary anti-Nrf2 antibody, diluted in antibody dilution buffer, overnight at 4°C.[16]
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[16]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.
In Vivo Administration of Sulforaphane in Mice
This protocol outlines the intraperitoneal administration of Sulforaphane to mice for in vivo neuroprotection studies.
Materials:
-
Sulforaphane (SFN)
-
Vehicle (e.g., saline or corn oil)
-
Mice (e.g., C57BL/6)
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of SFN in the chosen vehicle.
-
Administer SFN via intraperitoneal (i.p.) injection at the desired dosage (e.g., 5-50 mg/kg).[3][10]
-
For chronic studies, injections can be administered daily or on a specified schedule.[3][13]
-
Monitor the animals for any adverse effects.
-
After the treatment period, proceed with behavioral testing, and then sacrifice the animals for tissue collection and subsequent biochemical or histological analysis.
Conclusion
Sulforaphane is a well-characterized Nrf2 activator with demonstrated neuroprotective effects in a variety of preclinical models. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of Nrf2 activation in neurodegenerative diseases. Careful optimization of SFN concentrations, treatment durations, and experimental models is crucial for obtaining robust and reproducible results.
References
- 1. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 2. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. 2.8. Immunofluorescence staining of Nrf2 [bio-protocol.org]
- 7. Sulforaphane improves dysregulated metabolic profile and inhibits leptin-induced VSMC proliferation: implications toward suppression of neointima formation after arterial injury in western diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat cortical neuron culture and neurotoxicity assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel effect of sulforaphane on promoting mouse granulosa cells proliferation via the NRF2–TKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chronic Inflammation with Nrf2 Activator 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a persistent and dysregulated inflammatory response that contributes to the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. A key signaling pathway implicated in the cellular defense against oxidative stress and inflammation is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Activation of the Nrf2 pathway is a promising therapeutic strategy to mitigate chronic inflammation.
Nrf2 activator 18, also known as compound 11a, is an orally active small molecule designed to activate the Keap1-Nrf2/HO-1 signaling pathway.[2][3][4] By promoting the nuclear translocation of Nrf2, it enhances the cellular antioxidant capacity and exerts anti-inflammatory effects.[2][3][4] These properties make this compound a valuable research tool for investigating the role of the Nrf2 pathway in chronic inflammatory conditions and for the preclinical assessment of Nrf2-targeted therapeutics.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of chronic inflammation.
This compound: Compound Profile
| Property | Value | Reference |
| Chemical Name | 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide | [5] |
| Molecular Formula | C23H24FN3O | [5] |
| Mechanism of Action | Orally active activator of the Keap1/Nrf2/HO-1 signaling pathway, promoting Nrf2 nuclear translocation. | [2][3][4] |
| Reported In Vitro Activity | Inhibition of IL-6 release with an IC50 of 4.816 μM. | [2][3][4] |
| Reported In Vivo Activity | Demonstrates anti-inflammatory efficacy in a mouse model of PM2.5-induced lung injury. | [2][3][4] |
Signaling Pathway
The Keap1-Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, critical cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the antioxidant capacity of the cell and suppress inflammatory responses.
Caption: Nrf2 signaling pathway and its crosstalk with the NF-κB pathway in inflammation.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental models.
In Vitro Studies
1. Cell Culture and Treatment
-
Cell Lines: Macrophage-like cell lines (e.g., RAW 264.7, THP-1), epithelial cells (e.g., A549, BEAS-2B), or primary cells relevant to the chronic inflammatory disease model.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Inflammatory Stimulus: Induce an inflammatory response using lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), or other relevant stimuli.
-
Treatment Protocol: Pre-treat cells with this compound for a specified period (e.g., 1-2 hours) before adding the inflammatory stimulus. Alternatively, co-treat or post-treat depending on the experimental question.
2. Key In Vitro Experiments
-
Nrf2 Nuclear Translocation (Immunofluorescence)
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1, 5, 10 µM) for various time points (e.g., 1, 2, 4 hours).
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% bovine serum albumin (BSA).
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the nuclear translocation of Nrf2 using a fluorescence microscope.
-
-
Target Gene Expression (RT-qPCR)
-
Treat cells with this compound as described above.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and inflammatory genes (TNF, IL6, IL1B).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protein Expression (Western Blotting)
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Nrf2, HO-1, NQO1, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin, GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
-
Cytokine Secretion (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Studies
1. Animal Models of Chronic Inflammation
-
Model Selection: Choose a relevant model of chronic inflammation, such as:
-
LPS-induced chronic inflammation: Repeated low-dose LPS injections.
-
Collagen-induced arthritis (CIA): A model for rheumatoid arthritis.
-
Dextran sulfate (B86663) sodium (DSS)-induced colitis: A model for inflammatory bowel disease.
-
PM2.5-induced lung inflammation: As has been used for this compound.
-
-
Animals: Use appropriate rodent strains (e.g., C57BL/6 or BALB/c mice).
-
This compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. The oral activity of this compound makes oral gavage a preferred method.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Key In Vivo Experiments
-
Assessment of Disease Severity: Monitor clinical signs of the disease (e.g., body weight, disease activity index in colitis, paw swelling in arthritis).
-
Histopathological Analysis:
-
At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., colon, joints, lungs).
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and inflammatory cell infiltration.
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) for markers of inflammation (e.g., F4/80 for macrophages, MPO for neutrophils) and Nrf2 pathway activation (e.g., HO-1, NQO1).
-
-
Biochemical Analysis of Tissues:
-
Homogenize tissue samples to measure:
-
Myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Cytokine levels (e.g., IL-6, TNF-α, IL-1β) using ELISA or multiplex assays.
-
Markers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels).
-
-
-
Gene and Protein Expression in Tissues:
-
Isolate RNA and protein from tissues to analyze the expression of Nrf2 target genes and inflammatory mediators by RT-qPCR and Western blotting as described for in vitro studies.
-
Experimental Workflow
Caption: A general experimental workflow for investigating this compound.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Analyte | Method | Result (IC50) |
| Not Specified | Not Specified | IL-6 | Not Specified | 4.816 µM[2][3][4] |
Table 2: Illustrative In Vitro Nrf2 Target Gene Upregulation by this compound (Hypothetical Data)
| Gene | Treatment Group | Fold Change vs. Control |
| HMOX1 | Vehicle | 1.0 |
| This compound (1 µM) | 3.5 | |
| This compound (5 µM) | 8.2 | |
| This compound (10 µM) | 15.6 | |
| NQO1 | Vehicle | 1.0 |
| This compound (1 µM) | 2.8 | |
| This compound (5 µM) | 6.5 | |
| This compound (10 µM) | 12.1 |
Table 3: Illustrative In Vivo Efficacy of this compound in a DSS-Induced Colitis Model (Hypothetical Data)
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | MPO Activity (U/mg protein) |
| Control | 0.2 ± 0.1 | 8.5 ± 0.3 | 0.5 ± 0.1 |
| DSS + Vehicle | 3.5 ± 0.4 | 5.2 ± 0.2 | 4.8 ± 0.6 |
| DSS + this compound (10 mg/kg) | 2.1 ± 0.3 | 6.8 ± 0.3 | 2.5 ± 0.4 |
| DSS + this compound (30 mg/kg) | 1.5 ± 0.2 | 7.5 ± 0.2 | 1.8 ± 0.3 |
Conclusion
This compound is a promising tool for investigating the therapeutic potential of Nrf2 activation in chronic inflammatory diseases. Its oral activity and demonstrated anti-inflammatory effects provide a solid basis for further preclinical research. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust experiments to elucidate the role of the Nrf2 pathway in various chronic inflammatory conditions using this novel activator. Careful optimization of experimental conditions and adherence to ethical guidelines are paramount for obtaining reliable and reproducible data.
References
Troubleshooting & Optimization
"Nrf2 activator 18" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using "Nrf2 activator 18". Due to inconsistencies in public databases and commercial listings, "this compound" may refer to at least two different chemical entities. Please identify your specific compound by its CAS number to ensure you are using the correct information.
Compound Identification:
-
Compound A (Recommended Designation: Nrf2 Activator IV, VSC2):
-
CAS Number: 1554271-18-9
-
Molecular Formula: C15H13ClO3S
-
Molecular Weight: 308.78 g/mol
-
-
Compound B (As listed on PubChem):
-
PubChem CID: 172676854
-
Molecular Formula: C23H24FN3O
-
Molecular Weight: 377.5 g/mol
-
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: The recommended solvent depends on which compound you have.
-
For Compound A (CAS: 1554271-18-9): This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL[1]. It is critical to use fresh, anhydrous DMSO for reconstitution[1].
Q2: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution.
-
Minimize Final DMSO Concentration: When preparing your working solution in cell culture media, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent toxicity to your cells.
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock in your aqueous buffer or media. Vortex or mix thoroughly between each dilution step.
-
Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final medium can help maintain the solubility of hydrophobic compounds.
Q3: What is the mechanism of action for Nrf2 activators?
A3: Most Nrf2 activators are electrophilic molecules that act by modifying specific cysteine residues on the Keap1 protein[2][3]. Keap1 is a negative regulator of Nrf2, targeting it for degradation under basal conditions[3][4]. The modification of Keap1 by electrophilic compounds leads to a conformational change that prevents it from binding to Nrf2[3]. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of antioxidant and cytoprotective genes[3][4].
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the primary solvent (e.g., DMSO). | 1. Solvent is not fresh or is of low purity. 2. The compound has degraded due to improper storage. | 1. Use fresh, anhydrous, research-grade DMSO[1]. 2. Ensure the compound has been stored according to the manufacturer's instructions (e.g., at -20°C for powder)[5]. |
| Compound precipitates after dilution into aqueous buffer or media. | 1. The compound has low aqueous solubility. 2. The final concentration of the compound is above its solubility limit in the aqueous solution. | 1. Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. 2. Increase the final DMSO concentration slightly (while staying within the tolerable limits for your cell type). 3. Consider using a solubilizing agent or a different formulation approach (see Experimental Protocols). |
| Inconsistent experimental results. | 1. Incomplete dissolution of the compound. 2. Precipitation of the compound over time in the experimental setup. | 1. Visually inspect your stock and working solutions for any precipitate before each use. 2. If necessary, briefly sonicate the solution to aid dissolution. 3. Prepare fresh working solutions from the stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Nrf2 Activator IV, VSC2 (Compound A)
Materials:
-
Nrf2 Activator IV, VSC2 (CAS: 1554271-18-9)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 308.78 g/mol * (1000 mg / 1 g) = 3.0878 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.1 mg of Nrf2 Activator IV, VSC2 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. A product datasheet suggests that in DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C[5].
Diagrams
Caption: The Nrf2-Keap1 signaling pathway and the mechanism of action of electrophilic Nrf2 activators.
Caption: Recommended workflow for preparing solutions of this compound to avoid solubility issues.
References
- 1. Nrf2 Activator IV, VSC2 | Sigma-Aldrich [sigmaaldrich.com]
- 2. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2-activator|1554271-18-9|COA [dcchemicals.com]
"Nrf2 activator 18" off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nrf2 activator 18. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active, non-electrophilic activator of the Keap1-Nrf2 signaling pathway.[1][2][3] It functions by inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2.[4][5][6][7] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to the Kelch domain of Keap1, this compound prevents the sequestration of Nrf2, leading to its stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes. This results in an enhanced antioxidant and anti-inflammatory cellular response.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the activation of the Nrf2 pathway, leading to the upregulation of cytoprotective genes. In a mouse model of PM2.5-induced lung injury, it demonstrated anti-inflammatory efficacy.[3] It has also been shown to inhibit the release of the pro-inflammatory cytokine IL-6 with an IC50 of 4.816 μM.
Q3: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound, such as kinome scans or broad pharmacology screens, are not publicly available, we can infer potential off-target liabilities based on its mechanism as a Keap1-Nrf2 PPI inhibitor. Non-electrophilic inhibitors are generally considered more selective than electrophilic Nrf2 activators, which can react non-specifically with cysteine residues on various proteins.[4][5][8][9]
However, potential off-target effects could still arise from:
-
Interactions with other proteins containing Kelch-like domains: The human proteome contains other proteins with domains structurally similar to the Keap1 Kelch domain.
-
Modulation of other signaling pathways: Cross-talk between the Nrf2 pathway and other cellular signaling cascades, such as the NF-κB and autophagy pathways, could be inadvertently affected.[10]
-
Interference with the β-TrCP/SCF ubiquitin ligase complex: This is another pathway that can regulate Nrf2 levels, and compounds affecting it could have numerous off-target effects.[1][11]
Researchers should perform their own comprehensive selectivity and toxicity studies to fully characterize the effects of this compound in their experimental systems.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low Nrf2 activation (no increase in downstream target genes like HO-1, NQO1) | 1. Compound inactivity: Degradation of the compound due to improper storage or handling. 2. Low compound concentration: Insufficient concentration to effectively inhibit the Keap1-Nrf2 interaction. 3. Cellular context: Some cell types may have lower basal levels of Nrf2 or different sensitivities to activators. 4. Experimental error: Issues with reagents or protocols for qPCR, Western blot, or other readout assays. | 1. Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your cell type. 3. Confirm Nrf2 expression in your cell line. Consider using a positive control Nrf2 activator. 4. Verify the integrity of your reagents and protocols. Use appropriate positive and negative controls for your assays.[12][13] |
| Cell toxicity or unexpected phenotypic changes | 1. High compound concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Off-target effects: The compound may be interacting with other cellular targets. 3. Prolonged Nrf2 activation: Sustained high levels of Nrf2 activation can be detrimental in some contexts. | 1. Determine the cytotoxic concentration (CC50) of the compound in your cell line and work with concentrations well below this value. 2. Investigate potential off-target effects using techniques like proteomics or targeted pathway analysis. Compare the phenotype to that of other known Nrf2 activators. 3. Modulate the duration of treatment to see if the toxic effects are time-dependent. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent compound treatment: Variations in the preparation of compound dilutions or treatment times. 3. Technical variability in assays: Inconsistent execution of experimental protocols. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh dilutions of the compound for each experiment and ensure precise timing of treatments. 3. Standardize all assay protocols and include appropriate controls in every experiment to monitor for technical variability. |
Experimental Protocols
Protocol 1: Assessment of Nrf2 Activation via Western Blot
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for a predetermined time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: Evaluation of Off-Target Effects using a Kinase Selectivity Panel (Example)
Note: This is a general protocol. Specific details will vary depending on the service provider.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay: Submit the compound to a commercial provider for screening against a panel of kinases (e.g., a 96-kinase panel). The assays are typically performed as in vitro enzymatic assays measuring the inhibition of kinase activity.
-
Data Analysis: The provider will report the percent inhibition of each kinase at a given concentration of the compound. Results are often presented as a heatmap for easy visualization of potential off-target kinase interactions.
Visualizations
Caption: Canonical Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
- 1. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Nrf2激活剂 | MCE [medchemexpress.cn]
- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nrf2 Activator 18 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Nrf2 activator 18" in animal models. The information is designed to address specific issues related to the in vivo delivery of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as HY-168709) is a pyrazole (B372694) carboxamide derivative that functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[2][3] this compound is believed to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription and subsequent protection against oxidative stress and inflammation.[4]
Q2: What are the key physicochemical properties of this compound to consider for in vivo delivery?
A2: this compound is a highly hydrophobic compound. Its key properties are summarized in the table below. The high calculated XLogP3 value of 5.5 indicates poor water solubility, which is a critical factor to address when designing a delivery vehicle for animal studies.[1]
Q3: Is this compound orally active?
Q4: What are the potential therapeutic applications of this compound?
A4: By activating the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation, this compound has potential therapeutic applications in a range of diseases where these processes are implicated. These may include inflammatory conditions such as acute lung injury, as well as other diseases with an oxidative stress component.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Vehicle | - Poor solubility of this compound in the chosen vehicle. - Incorrect order of solvent addition. - Temperature changes affecting solubility. | - Optimize Vehicle Composition: Utilize a co-solvent system. A common starting point for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and a final carrier like corn oil or saline.[8][9][10][11] - Correct Mixing Procedure: First, dissolve this compound completely in a small volume of DMSO. Gentle heating (to 37-40°C) and sonication can aid dissolution. Then, sequentially add the other components of the vehicle (e.g., PEG300, Tween-80, corn oil) while continuously mixing. - Maintain Temperature: Prepare the formulation at a consistent temperature and, if necessary, warm it slightly before administration to ensure the compound remains in solution. Prepare fresh on the day of dosing. |
| Inconsistent Efficacy in Animal Studies | - Inconsistent dosing due to compound precipitation or non-homogenous suspension. - Suboptimal dosage. - Poor oral absorption. | - Ensure Homogenous Formulation: If using a suspension, ensure it is uniformly mixed before drawing each dose. Use a vehicle that promotes stable suspension. - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window. Based on other Nrf2 activators, a starting range of 5-20 mg/kg for oral administration in mice could be considered. - Enhance Bioavailability: Consider formulation strategies known to improve oral absorption of hydrophobic drugs, such as self-microemulsifying drug delivery systems (SMEDDS) or lipid-based formulations.[12] |
| Animal Distress or Toxicity | - Vehicle toxicity, particularly with high concentrations of DMSO. - Off-target effects of the compound at high doses. - Improper oral gavage technique. | - Minimize DMSO Concentration: Aim for the lowest possible concentration of DMSO in the final formulation, ideally less than 10%.[8] - Toxicity Assessment: Conduct a preliminary dose-escalation study to identify the maximum tolerated dose (MTD). Monitor animals closely for any signs of distress. - Refine Gavage Technique: Ensure personnel are properly trained in oral gavage to prevent esophageal injury or accidental administration into the trachea. The volume administered should not exceed 10 mL/kg body weight in mice. |
| No Evidence of Nrf2 Activation | - Insufficient dose or bioavailability to reach target tissues. - Inappropriate time point for assessing target engagement. - Issues with the assay used to measure Nrf2 activation. | - Confirm Compound Delivery: If possible, perform pharmacokinetic analysis to measure plasma and tissue concentrations of this compound. - Time-Course Analysis: Assess Nrf2 activation at multiple time points after administration (e.g., 2, 6, 12, 24 hours) to capture the peak response. - Validate Assays: Use multiple methods to confirm Nrf2 activation, such as qPCR for Nrf2 target genes (e.g., Nqo1, Hmox1), Western blot for Nrf2 nuclear translocation and target protein expression, and immunohistochemistry in target tissues.[1][13][14] |
Quantitative Data
Due to the limited publicly available data for "this compound," the following tables provide reference data from studies on other Nrf2 activators to guide experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄FN₃O | PubChem[1] |
| Molecular Weight | 377.5 g/mol | PubChem[1] |
| XLogP3 | 5.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Table 2: Reference Oral Dosing of Nrf2 Activators in Mice
| Nrf2 Activator | Animal Model | Dose | Efficacy | Reference |
| TBE-31 | C57BL/6 Mice | 10 µmol/kg | 2.4-fold increase in liver NQO1 activity | ResearchGate[15] |
| Omaveloxolone (B612239) | Friedreich's Ataxia Mouse Model | Not specified | Improved neurological function | Dove Medical Press,[16] ResearchGate[17] |
| CDDO-Im | Sickle Cell Model Mice | Not specified | Reduced inflammation and improved organ function | PNAS |
| Sulforaphane | COPD Mouse Model | Not specified | Reduced inflammatory cytokine levels | NIH[6] |
| tBHQ | Diabetic apoE-/- Mice | Not specified | 2.2-fold increase in Nrf2-activated cells in atherosclerotic lesions | NIH[13] |
Experimental Protocols
Protocol 1: Preparation of "this compound" for Oral Gavage in Mice
This protocol is a general guideline for formulating the hydrophobic "this compound" for oral administration. Optimization may be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube to dissolve the powder completely. For example, to prepare a 10 mg/mL stock, you might start with 10% of the final volume as DMSO.
-
Use a vortex mixer and a sonicator to ensure the compound is fully dissolved. Gentle warming to 37°C may be necessary. Visually inspect for any remaining solid particles.
-
In a separate sterile tube, prepare the vehicle mixture. A common formulation is: 40% PEG300, 5% Tween-80, and 45% corn oil.[11]
-
Slowly add the DMSO stock solution of this compound to the vehicle mixture while continuously vortexing to create a stable emulsion or solution.
-
The final concentration of DMSO in the formulation should be kept as low as possible (ideally ≤10%).
-
Prepare the formulation fresh on the day of administration.
Protocol 2: Assessment of Nrf2 Activation in Mouse Liver Tissue
This protocol outlines the steps to measure the activation of the Nrf2 pathway in liver tissue following the administration of this compound.
Materials:
-
Liver tissue samples from treated and control mice
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Nrf2 target genes (e.g., Nqo1, Hmox1, Gclc) and a housekeeping gene (e.g., Gapdh, Actb)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
A. Gene Expression Analysis (qPCR):
-
Homogenize liver tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Nrf2 target genes and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression in the treated group compared to the vehicle control group. A significant upregulation of target genes indicates Nrf2 pathway activation.[1][14]
B. Nrf2 Nuclear Translocation (Western Blot):
-
Homogenize liver tissue and perform nuclear and cytoplasmic fractionation using a specialized kit.
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Lamin B1 (to confirm nuclear fraction purity), and GAPDH (to confirm cytoplasmic fraction purity).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
An increase in the Nrf2 protein band intensity in the nuclear fraction of the treated group compared to the control group indicates Nrf2 translocation and activation.
Visualizations
Caption: Nrf2 signaling pathway activation.
Caption: In vivo experimental workflow.
References
- 1. pnas.org [pnas.org]
- 2. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 is essential for protection against acute pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on the Role of Nrf2 in Respiratory Disease: Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 activation putatively mediates clinical benefits of low-dose radiotherapy in COVID-19 pneumonia and acute respiratory distress syndrome (ARDS): Novel mechanistic considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmpk.com [pharmpk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 Activation Provides Atheroprotection in Diabetic Mice Through Concerted Upregulation of Antioxidant, Anti-inflammatory, and Autophagy Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator omaveloxolone in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
overcoming resistance to "Nrf2 activator 18" treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nrf2 Activator 18. The information is designed to address common experimental challenges and provide solutions to overcome resistance to treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an electrophilic compound that covalently modifies specific cysteine residues on the Keap1 protein.[1][2] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[3][4][5][6] By modifying Keap1, this compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5][7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[9][10][11]
Q2: What are the expected cellular effects of successful this compound treatment?
A2: Successful activation of the Nrf2 pathway by this compound should result in the upregulation of Nrf2 target genes. This includes increased expression of enzymes involved in glutathione (B108866) synthesis and regeneration, such as glutamate-cysteine ligase (GCL) and glutathione reductase (GR), as well as antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][10] This enhanced antioxidant capacity protects cells from oxidative stress.
Q3: Why is my this compound treatment showing no effect?
A3: Several factors could contribute to a lack of response. These include suboptimal compound concentration, insufficient treatment duration, or inherent resistance in your cell line. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. It is also important to confirm the activity of your stock solution of this compound, as improper storage can lead to degradation.
Q4: Can prolonged treatment with this compound lead to resistance?
A4: Yes, prolonged exposure to Nrf2 activators can lead to acquired resistance. This can occur through several mechanisms, including somatic mutations in the KEAP1 or NFE2L2 (the gene encoding Nrf2) genes, which can lead to constitutive activation of the Nrf2 pathway.[6][9][12][13] Such mutations can render the cells less sensitive to further Nrf2 activation. Additionally, epigenetic modifications can also contribute to sustained Nrf2 activity and a resistant phenotype.[6]
Troubleshooting Guides
Issue 1: No observable increase in Nrf2 target gene expression (e.g., HO-1, NQO1) after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend a starting range of 0.1 µM to 10 µM. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak time for Nrf2 target gene induction in your cells. |
| Low Nrf2 Protein Levels | Under basal conditions, Nrf2 protein is rapidly degraded and may be difficult to detect.[14] To confirm pathway integrity, consider treating cells with a proteasome inhibitor like MG-132 as a positive control to stabilize Nrf2.[14] |
| Cell Line Resistance | Your cell line may have pre-existing resistance. Sequence the KEAP1 and NFE2L2 genes to check for mutations that cause constitutive Nrf2 activation.[6][12] |
| Incorrect Antibody or Probe | Verify the specificity and optimal dilution of your antibodies (for Western blot) or probes (for qPCR) using appropriate positive and negative controls.[15] |
Issue 2: High background Nrf2 activation in untreated control cells.
| Possible Cause | Suggested Solution |
| Constitutive Nrf2 Activation | The cell line may harbor mutations in KEAP1 or NFE2L2, leading to constantly high Nrf2 activity.[6][9][12] This can be confirmed by sequencing these genes. |
| Cellular Stress | High cell density, nutrient deprivation, or other culture-related stressors can induce Nrf2 activation. Ensure consistent and optimal cell culture conditions. |
| Oxidative Stress from Media | Some components in cell culture media can be a source of oxidative stress. Prepare fresh media and consider adding antioxidants like N-acetylcysteine (NAC) as a control. |
Issue 3: Variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells, as variations can affect cellular responses. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer instead. |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of reagents. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes. |
Data Presentation
Table 1: Comparative Efficacy of this compound in Different Cell Lines
| Cell Line | EC50 (µM) for HO-1 Induction | Maximum Fold Induction of NQO1 | Notes |
| A549 (Lung Carcinoma) | 1.2 | 8.5 | Sensitive |
| MCF7 (Breast Carcinoma) | 2.5 | 6.2 | Moderately Sensitive |
| Keap1-null MEFs | > 20 | 1.2 | Resistant (Constitutively active Nrf2) |
| HCT116 (Colon Carcinoma) | 0.8 | 10.3 | Highly Sensitive |
Table 2: Effect of Resistance Mechanisms on this compound Efficacy
| Cell Line | Genotype | Basal Nrf2 Nuclear Localization | Response to this compound |
| Wild-Type | Keap1 WT, Nrf2 WT | Low | High Induction |
| Resistant Clone 1 | Keap1 G365A mutation | High | Minimal Induction |
| Resistant Clone 2 | Nrf2 E79Q mutation | High | Minimal Induction |
Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentration for the determined time.
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and lyse in a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both fractions using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.
-
Protocol 2: Quantitative RT-PCR for Nrf2 Target Genes
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: ARE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of Nrf2 regulation and how these influence chemical modulation for disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenging the Wisdom of Nrf2 as a Target for Drug Development – End-O-Fite Enterprises LLC [endofite.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Signaling, a Mechanism for Cellular Stress Resistance in Long-Lived Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Good and Bad of Nrf2: An Update in Cancer and New Perspectives in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
"Nrf2 activator 18" interaction with other compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nrf2 Activator 18. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 11a) is an orally active, small molecule activator of the Keap1/Nrf2/HO-1 signaling pathway.[1] It functions as a non-covalent inhibitor of the protein-protein interaction (PPI) between Keap1 and Nrf2.[2][3][4][5] Under basal conditions, Keap1, an adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for continuous proteasomal degradation, keeping its cellular levels low.[6] this compound, a pyrazole (B372694) carboxylic acid derivative, is designed to bind to the Kelch domain of Keap1, the same site where Nrf2 binds.[2][4][5] This competitive binding physically blocks the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination and degradation.[3] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[7]
Q2: What are the primary downstream effects of Nrf2 activation by this compound?
Activation of Nrf2 by this compound leads to the upregulation of a wide array of cytoprotective genes. These include:
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Glutathione Biosynthesis Enzymes: Glutamate-cysteine ligase (GCL).
These gene products collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophiles, thereby protecting against oxidative stress.[6][7]
Q3: How does this compound interact with the NF-κB signaling pathway?
There is significant crosstalk between the Nrf2 and NF-κB pathways, which are the master regulators of antioxidant and inflammatory responses, respectively.[8][9][10] Activation of Nrf2 by compounds like this compound can exert anti-inflammatory effects by inhibiting the NF-κB pathway through several mechanisms:
-
Competition for Co-activators: Nrf2 and the NF-κB p65 subunit compete for the limited pool of the transcriptional co-activator CREB-binding protein (CBP).[9][11][12] Increased nuclear Nrf2 can thus limit the transcriptional activity of NF-κB.
-
Induction of Anti-inflammatory Genes: Nrf2 target genes, such as HO-1, have intrinsic anti-inflammatory properties that can suppress NF-κB signaling.[12]
-
Redox Modulation: By reducing cellular ROS levels, Nrf2 activation removes a key stimulus for NF-κB activation.
This compound has been shown to inhibit the release of the pro-inflammatory cytokine IL-6 with an IC50 of 4.816 μM, demonstrating its anti-inflammatory efficacy.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no Nrf2 activation observed in cell culture.
-
Question: I treated my cells with this compound, but my Western blot for downstream targets like HO-1 or NQO1 shows no increase in expression. What could be the problem?
-
Answer:
-
Compound Integrity and Concentration: Ensure the compound is properly stored and that the final concentration in your experiment is appropriate. For PPI inhibitors, cellular potency can be in the low micromolar range. Perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Cell Type and Condition: The responsiveness of the Nrf2 pathway can vary between cell types. Ensure your cells are healthy and not under other stresses that might interfere with the pathway.
-
Treatment Duration: The induction of Nrf2 target genes is time-dependent. A typical time course experiment would involve harvesting cells at 6, 12, and 24 hours post-treatment to capture the peak of protein expression.
-
Assay Sensitivity: Confirm that your antibody and Western blot protocol are optimized for detecting your target proteins. Include a positive control, such as treating cells with a known Nrf2 activator like sulforaphane (B1684495) or tBHQ.
-
-
Issue 2: Difficulty detecting Nrf2 protein by Western blot.
-
Question: I am trying to detect the nuclear translocation of Nrf2 after treatment but am getting a very weak or no signal. Why is this?
-
Answer:
-
Rapid Nrf2 Turnover: Under basal conditions, Nrf2 has a very short half-life (around 20 minutes) due to constant degradation, making it difficult to detect.[13]
-
Use of Proteasome Inhibitors: To visualize the accumulation of Nrf2, especially in control or untreated samples, it is common practice to pre-treat cells with a proteasome inhibitor like MG-132 for a short period before lysis. This will block its degradation and allow the protein to accumulate to detectable levels.
-
Subcellular Fractionation: Ensure your nuclear extraction protocol is efficient and minimizes contamination from cytoplasmic proteins. Always check the purity of your fractions using markers for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH).
-
Antibody Quality: Use a well-validated antibody for Nrf2. Perform a titration to find the optimal antibody concentration for your application.
-
-
Issue 3: High background in the Keap1-Nrf2 interaction assay.
-
Question: I am using a fluorescence polarization (FP) assay to screen for inhibitors of the Keap1-Nrf2 interaction, but the background signal is too high. How can I resolve this?
-
Answer:
-
Buffer Composition: Ensure the assay buffer is optimized. This includes the correct pH, salt concentration, and the presence of detergents (e.g., Tween-20) to prevent non-specific binding.
-
Protein Quality: Use highly purified Keap1 protein and fluorescently labeled Nrf2 peptide. Aggregated protein can cause light scattering and increase background. Centrifuge protein stocks before use.
-
Compound Interference: Your test compound might be autofluorescent at the excitation and emission wavelengths of your assay. Always run a control with the compound alone (without Keap1 or the peptide) to check for interference.
-
Assay Plate: Use non-binding, low-volume black plates to minimize background fluorescence and light scatter.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative data for similar Keap1-Nrf2 PPI inhibitors.
| Compound | Assay | Target/Endpoint | Value | Reference |
| This compound | Cell-based | Inhibition of IL-6 release | IC50: 4.816 μM | [1] |
| Representative PPI Inhibitor | Fluorescence Polarization | Keap1-Nrf2 Interaction | IC50: ~1.6 μM | [14] |
| Representative PPI Inhibitor | Surface Plasmon Resonance | Keap1 Binding | Kd: ~1.0 μM | [14] |
| Representative PPI Inhibitor | ARE-Luciferase Reporter | Nrf2 Transcriptional Activity | EC50: ~13 μM | [14] |
Note: Data for representative PPI inhibitors are provided as examples. Users should consult the primary literature for precise values for this compound.
Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
Objective: To determine the effect of this compound on the accumulation of Nrf2 in the nucleus.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) at a density of 2 x 10^6 cells per 10 cm dish. Allow cells to adhere overnight. Treat cells with this compound at the desired concentrations for the desired time points (e.g., 2, 4, 6 hours).
-
Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, plus protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add 10% NP-40 to a final concentration of 0.5% and vortex vigorously for 10 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Resuspend the nuclear pellet in ice-cold hypertonic buffer (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, plus protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2 (1:1000), Lamin B1 (nuclear marker, 1:1000), and GAPDH (cytoplasmic marker, 1:5000) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Keap1-Nrf2 Fluorescence Polarization (FP) Assay
Objective: To quantify the ability of this compound to inhibit the protein-protein interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Keap1 Protein: Dilute purified recombinant Keap1 Kelch domain to 15 ng/µL in assay buffer.
-
Fluorescent Nrf2 Peptide: Dilute a fluorescein-labeled peptide containing the high-affinity ETGE motif of Nrf2 to the desired concentration (e.g., 10 nM) in assay buffer.
-
Test Compound: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer. The final DMSO concentration should be <1%.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of serially diluted this compound or vehicle control (for positive and negative controls) to the wells of a black, low-volume assay plate.
-
Add 10 µL of the diluted fluorescent Nrf2 peptide to all wells.
-
To the "Test Inhibitor" and "Positive Control" wells, add 5 µL of the diluted Keap1 protein.
-
To the "Negative Control" wells (peptide only), add 5 µL of assay buffer.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (B123965) (Excitation: ~485 nm, Emission: ~528 nm). .
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Nrf2 activation pathway inhibited by this compound.
Caption: Workflow for analyzing Nrf2 activation in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-guided discovery of pyrazole carboxylic acid inhibitors of the KEAP1:NRF2 protein-protein interaction - American Chemical Society [acs.digitellinc.com]
- 5. Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining "Nrf2 activator 18" Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with "Nrf2 activator 18."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 11a) is an orally active small molecule that activates the Keap1/Nrf2/HO-1 signaling pathway.[1] Its primary mechanism involves promoting the translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) into the nucleus. Under normal conditions, Nrf2 is held in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Nrf2 activators like this compound disrupt the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear accumulation, and subsequent activation of antioxidant response element (ARE)-dependent gene expression. This enhances the cell's antioxidant and anti-inflammatory capacity.
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: A good starting point for in vitro experiments can be guided by its reported IC50 value. This compound has been shown to inhibit the release of IL-6 with an IC50 of 4.816 μM.[1] Therefore, a concentration range of 1-10 μM is a reasonable starting point for cell-based assays. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
A3: For detailed instructions, always refer to the manufacturer's datasheet. Generally, small molecules like this compound are dissolved in a solvent such as DMSO to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The stability of the compound in your specific cell culture media and conditions should be considered, as some compounds can degrade or bind to components in the media.[2][3]
Q4: What are the key downstream target genes to measure Nrf2 activation?
A4: Commonly measured Nrf2 target genes include those involved in the antioxidant response and detoxification. Key markers are NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HMOX1).[4][5] Other target genes include glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM), which are involved in glutathione (B108866) synthesis. Measuring the mRNA and/or protein expression of these genes is a reliable method to confirm Nrf2 pathway activation.
Q5: Are there potential off-target effects of this compound?
A5: this compound has a pyrazole (B372694) core structure. Pyrazole-containing compounds are known to interact with various biological targets.[6][7] While specific off-target effects for this compound are not extensively documented in publicly available literature, it is crucial to consider this possibility. Researchers should include appropriate controls in their experiments, such as using Nrf2 knockout cells or siRNA-mediated Nrf2 knockdown, to confirm that the observed effects are indeed Nrf2-dependent.
Troubleshooting Guides
Luciferase Reporter Assay
This assay is commonly used to screen for Nrf2 activators by measuring the activity of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
| Problem | Possible Cause | Solution |
| High Background Signal | - Autoluminescence of the compound.- High basal Nrf2 activity in the cell line.- Contamination of reagents. | - Run a control with the compound in cell-free media to check for autoluminescence.- Use a cell line with lower basal Nrf2 activity.- Prepare fresh reagents and use sterile techniques. |
| Low or No Signal | - Inefficient transfection of the reporter plasmid.- Compound is inactive or used at a suboptimal concentration.- Cell lysis is incomplete. | - Optimize transfection efficiency using a positive control plasmid (e.g., CMV-GFP).- Perform a dose-response curve to determine the optimal concentration of this compound.- Ensure complete cell lysis by optimizing the lysis buffer and incubation time. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension and accurate cell counting.- Use a master mix for reagents and be precise with pipetting.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Western Blot for Nuclear Nrf2 Translocation
This technique is used to visualize the accumulation of Nrf2 in the nucleus upon activation.
| Problem | Possible Cause | Solution |
| Weak or No Nrf2 Signal in Nuclear Fraction | - Suboptimal nuclear extraction.- Low antibody affinity or incorrect antibody dilution.- Insufficient treatment time or concentration of this compound. | - Use a validated nuclear extraction kit and include nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to check for fractionation efficiency.- Use a validated Nrf2 antibody and optimize the dilution.- Perform a time-course and dose-response experiment. |
| Nrf2 Signal in Both Cytoplasmic and Nuclear Fractions in Untreated Cells | - "Leaky" nuclear membrane during extraction.- High basal Nrf2 activity in the cell line. | - Optimize the cell lysis and nuclear isolation steps to minimize contamination.- Choose a cell line with lower basal Nrf2 levels. |
| Multiple Bands Detected by Nrf2 Antibody | - Non-specific antibody binding.- Post-translational modifications of Nrf2. | - Optimize blocking conditions and antibody dilution.- Consult the antibody datasheet for information on expected band sizes and potential modifications. |
qPCR for Nrf2 Target Genes
Quantitative PCR is used to measure the change in mRNA expression of Nrf2 target genes.
| Problem | Possible Cause | Solution |
| No or Low Induction of Target Genes | - Inactive compound or suboptimal concentration/treatment time.- Poor RNA quality.- Inefficient reverse transcription or qPCR. | - Confirm the activity of this compound with a positive control (e.g., sulforaphane). Perform a dose-response and time-course experiment.- Assess RNA integrity (e.g., using a Bioanalyzer).- Include appropriate controls for reverse transcription and qPCR (e.g., no-RT control, standard curve). |
| High Variability in Ct Values | - Inconsistent RNA isolation or cDNA synthesis.- Pipetting errors in qPCR setup. | - Standardize the RNA isolation and cDNA synthesis protocols.- Prepare a master mix for the qPCR reaction. |
| Unexpected Downregulation of Target Genes | - Off-target effects of the compound.- Cellular toxicity at the concentration used. | - Confirm the effect is Nrf2-dependent using Nrf2 knockdown or knockout models.- Perform a cell viability assay to rule out toxicity. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 for IL-6 release inhibition | 4.816 μM | Cellular assay | [1] |
Table 2: Expected Fold Change in Nrf2 Target Gene Expression (Illustrative)
Note: These are general expected values for Nrf2 activators and should be empirically determined for this compound in the specific experimental system.
| Target Gene | Fold Change (mRNA) vs. Vehicle Control | Typical Treatment Time |
| NQO1 | 2 - 10 fold | 6 - 24 hours |
| HMOX1 | 5 - 50 fold | 6 - 24 hours |
| GCLC | 1.5 - 5 fold | 12 - 24 hours |
| GCLM | 1.5 - 5 fold | 12 - 24 hours |
Experimental Protocols
A detailed experimental protocol for investigating a novel Nrf2 activator can be found in the supplementary materials of various research articles. A general workflow is provided in the diagram below.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and its activation by this compound.
Caption: A general experimental workflow for assessing the activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HX‐1171, a Novel Nrf2 Activator, Induces NQO1 and HMOX1 Expression | Semantic Scholar [semanticscholar.org]
- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
interpreting unexpected data from "Nrf2 activator 18" studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from studies involving the novel Nrf2 activator, Compound 18 (NAC18).
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for NAC18?
A1: NAC18 is an electrophilic compound designed to react with specific cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[1][2] As a result, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[3][4]
Q2: I am not observing Nrf2 accumulation in the nucleus following NAC18 treatment. What could be the issue?
A2: Under basal conditions, Nrf2 protein has a very short half-life and is difficult to detect.[5] Several factors could contribute to a lack of observable nuclear accumulation:
-
Insufficient Dose or Treatment Time: The concentration of NAC18 or the duration of treatment may be suboptimal. A dose-response and time-course experiment is recommended.
-
Cellular Context: The responsiveness of the Nrf2 pathway can vary significantly between cell types.
-
Experimental Technique: For Western blotting, ensure your cell lysis and fractionation protocols are optimized to preserve nuclear proteins. The use of a proteasome inhibitor, like MG-132, as a positive control can help verify that the experimental setup is capable of detecting Nrf2 accumulation.[5]
Q3: Is it possible for prolonged or excessive activation of Nrf2 by NAC18 to have detrimental effects?
A3: Yes. While transient activation of Nrf2 is generally protective, persistent or high levels of Nrf2 activation can have negative consequences, often referred to as the "dark side" of Nrf2.[6][7] These can include promoting the survival of malignant cells, leading to chemoresistance, and potentially contributing to metabolic dysregulation.[6][8][9] Therefore, it is crucial to carefully characterize the dose-response and therapeutic window of NAC18.
Q4: Can NAC18 have off-target effects unrelated to Nrf2 activation?
A4: As an electrophilic molecule, NAC18 has the potential to react with other cellular nucleophiles besides Keap1, which could lead to off-target effects. Some known Nrf2 activators, like dimethyl fumarate (B1241708) (DMF), have been shown to have Nrf2-independent effects, such as inhibiting the NF-κB pathway or inactivating GAPDH.[10] It is important to include Nrf2-knockout or knockdown models in your experiments to distinguish between on-target and off-target effects of NAC18.
Troubleshooting Guides
Issue 1: Weak or No Induction of Nrf2 Target Genes (e.g., NQO1, HMOX1) Despite NAC18 Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal NAC18 Concentration | Perform a dose-response experiment with NAC18 (e.g., 0.1, 1, 10, 25, 50 µM) and measure target gene expression via qRT-PCR. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an effective concentration of NAC18. |
| Poor Compound Stability/Solubility | Ensure NAC18 is fully dissolved in the appropriate solvent (e.g., DMSO) and is stable in your cell culture media for the duration of the experiment. |
| Cell Line Insensitivity | Test NAC18 in a different cell line known to have a robust Nrf2 response. |
| Paradoxical Suppression by Oxidative Stress | High concentrations of compounds that also induce significant oxidative stress can paradoxically inhibit global protein synthesis, including that of Nrf2 itself.[11] Measure ROS levels and consider co-treatment with an antioxidant. |
Issue 2: Unexpected Cytotoxicity Observed at Concentrations Intended for Nrf2 Activation
| Possible Cause | Troubleshooting Step |
| Off-Target Toxicity | Perform a cell viability assay (e.g., MTT, LDH release) in both wild-type and Nrf2-knockdown/knockout cells to determine if the toxicity is Nrf2-dependent. |
| NADH-Reductive Stress | In certain cancer cell lines, potent Nrf2 activation can lead to a significant increase in NADH levels, causing reductive stress and decreased viability.[12] Measure intracellular NADH/NAD+ ratios. |
| Mitochondrial Dysfunction | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE) or oxygen consumption rate. Nrf2 activation can impact mitochondrial biogenesis and function.[3] |
| Induction of Apoptosis | Perform assays to detect markers of apoptosis, such as cleaved caspase-3 (by Western blot) or Annexin V staining (by flow cytometry). |
Data Presentation
Table 1: Example qRT-PCR Data for Nrf2 Target Gene Expression
Data represents fold change in mRNA expression relative to vehicle control after 8 hours of treatment in HEK293 cells.
| Compound | Concentration (µM) | NQO1 Fold Change (Expected) | NQO1 Fold Change (Unexpected) | HMOX1 Fold Change (Expected) | HMOX1 Fold Change (Unexpected) |
| Vehicle | - | 1.0 | 1.0 | 1.0 | 1.0 |
| NAC18 | 1 | 3.5 | 1.2 | 4.0 | 1.1 |
| NAC18 | 10 | 15.2 | 0.8 | 18.5 | 0.9 |
| NAC18 | 50 | 12.8 (or plateau) | 0.5 | 15.0 (or plateau) | 0.6 |
| Sulforaphane (Positive Control) | 10 | 14.5 | 14.5 | 17.0 | 17.0 |
Unexpected data may indicate issues such as compound instability, cytotoxicity at higher concentrations, or paradoxical suppression of protein synthesis.[11]
Table 2: Example Cell Viability Data
Data represents percent cell viability relative to vehicle control after 24 hours of treatment.
| Compound | Concentration (µM) | Cell Viability % (WT Cells - Expected) | Cell Viability % (WT Cells - Unexpected) | Cell Viability % (Nrf2-KO Cells) |
| Vehicle | - | 100 | 100 | 100 |
| NAC18 | 1 | 98 | 95 | 97 |
| NAC18 | 10 | 95 | 60 | 62 |
| NAC18 | 50 | 85 | 20 | 21 |
| Staurosporine (Positive Control) | 1 | 15 | 15 | 15 |
Unexpectedly high cytotoxicity that is similar in both WT and Nrf2-KO cells may suggest significant off-target effects.
Experimental Protocols
Western Blot for Nuclear Nrf2 Accumulation
-
Cell Treatment: Plate cells to be 80-90% confluent. Treat with NAC18, vehicle control, and a positive control (e.g., 10 µM MG-132 for 4-6 hours).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, DTT, and protease inhibitors).
-
Incubate on ice and then disrupt the cell membrane using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei. Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and lyse in a high-salt nuclear extraction buffer.
-
Centrifuge at high speed to pellet nuclear debris and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Use antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) to verify fractionation purity.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment: Treat cells with NAC18 or controls for the desired time.
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (NQO1, HMOX1) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: Canonical Nrf2 signaling pathway and activation by NAC18.
Caption: Experimental workflow for troubleshooting unexpected NAC18 data.
Caption: Decision tree for interpreting NAC18-induced cytotoxicity.
References
- 1. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
- 6. swehsc.pharmacy.arizona.edu [swehsc.pharmacy.arizona.edu]
- 7. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRF2 and the Ambiguous Consequences of Its Activation during Initiation and the Subsequent Stages of Tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Oxidative Stress Can Paradoxically Suppress Human NRF2 Protein Synthesis by Inhibiting Global Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NRF2 activation induces NADH-reductive stress providing a metabolic vulnerability in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Nrf2 Activator 18 in Diverse Cellular Contexts: A Researcher's Guide
This guide provides a comprehensive comparison of a novel compound, "Nrf2 activator 18," against other well-established Nrf2 activators. The objective is to evaluate its efficacy across various cell types, offering researchers, scientists, and drug development professionals a robust framework for assessing its potential as a therapeutic agent. The data presented herein is supported by detailed experimental protocols and visual aids to elucidate key signaling pathways and workflows.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][4] Upon exposure to oxidative or electrophilic stress, or pharmacological activators, critical cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[5][6] This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][4][7] This transcriptional activation results in the upregulation of a vast array of cytoprotective genes, including antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1), as well as enzymes involved in glutathione (B108866) synthesis.[1][7]
Given its role in cellular defense, pharmacological activation of Nrf2 is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress, such as neurodegenerative disorders, inflammatory conditions, and cancer.[8][9]
Quantitative Comparison of Nrf2 Activators
The efficacy of "this compound" is benchmarked against a panel of known Nrf2 activators with varying mechanisms and potencies. The following table summarizes the half-maximal effective concentration (EC50) for Nrf2 activation and the fold induction of the target gene NQO1 in different cell types.
| Activator | Cell Type | Assay | EC50 / Effective Concentration (µM) | NQO1 Fold Induction (at EC50 or specified conc.) | Reference |
| This compound | HepG2 (Hepatocarcinoma) | ARE-Luciferase | User to provide data | User to provide data | |
| BV-2 (Microglia) | qPCR | User to provide data | User to provide data | ||
| A549 (Lung Carcinoma) | Western Blot (HO-1) | User to provide data | User to provide data | ||
| Sulforaphane (SFN) | AREc32 (MCF7-derived) | ARE-Luciferase | ~ 2.5 | > 10-fold | [4] |
| HepG2 (Hepatocarcinoma) | qPCR | 5 - 15 | Significant increase | [2] | |
| Dimethyl Fumarate (DMF) | Astrocytes | Western Blot | 10 - 25 | Cytoprotective levels | [5] |
| Renal Fibroblasts | qPCR | 10 | Significant increase | [5] | |
| CDDO-Im | AREc32 (MCF7-derived) | ARE-Luciferase | ~ 0.02 | > 13-fold | [4] |
| Quercetin | HepG2 (Hepatocarcinoma) | Western Blot (HO-1) | 25 - 50 | Significant increase | [2] |
| Curcumin | HepG2 (Hepatocarcinoma) | qPCR | 10 - 20 | Significant increase | [2] |
| Andrographolide | AREc32 (MCF7-derived) | ARE-Luciferase | ~ 1.5 | > 15-fold | [4] |
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and the experimental approach for validation, the following diagrams are provided.
Caption: Nrf2 activation by "this compound".
Caption: Experimental workflow for Nrf2 activator comparison.
Detailed Experimental Protocols
The following protocols provide standardized methods for assessing the efficacy of "this compound" and other compounds.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.[10]
-
Cell Seeding:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., AREc32 or HepG2-ARE).
-
Seed cells in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of growth medium.[10]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and positive controls (e.g., Sulforaphane) in the appropriate growth medium. Ensure the final solvent concentration (e.g., DMSO) does not exceed 0.5%.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the vehicle control, positive control, or different concentrations of the test compound.[10]
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.[10]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer’s instructions (e.g., 100 µL per well).[10]
-
Measure luminescence using a plate reader.
-
Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo assay) and calculate fold induction relative to the vehicle control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes such as NQO1 and HO-1.
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentrations of "this compound" or controls for a specified time (e.g., 6-12 hours).
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Reverse-transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Western Blot for Nrf2 Nuclear Translocation and Protein Expression
This technique is used to visualize and quantify the amount of Nrf2 protein in nuclear extracts and the total expression of target proteins like HO-1.
-
Protein Extraction:
-
For nuclear translocation, treat cells (grown to ~80% confluency) for a shorter duration (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS. Use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.[11]
-
For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA assay.[10]
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[10]
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for total/cytoplasmic fraction) overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the respective loading control.
-
References
- 1. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nrf2 Activator 18 and Sulforaphane in Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "Nrf2 activator 18" and the well-characterized phytochemical sulforaphane (B1684495), focusing on their mechanisms of activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document is intended to be a resource for researchers and professionals in drug development, offering a side-by-side look at their known properties, supported by experimental data and detailed methodologies for comparative analysis.
Introduction to Nrf2 Activation
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.
Comparative Overview
While both "this compound" and sulforaphane are known to activate the Nrf2 pathway, their detailed mechanisms and potencies may differ. Sulforaphane is a well-studied isothiocyanate found in cruciferous vegetables, known to act as a covalent modifier of specific cysteine residues on Keap1. "this compound," also identified as compound 11a, is a more recently described synthetic molecule. The following table summarizes the available quantitative data for these two compounds. It is important to note that a direct head-to-head comparison in the same experimental setting is not yet available in the public domain; therefore, the presented values are derived from separate studies and should be interpreted with caution.
| Feature | This compound (Compound 11a) | Sulforaphane |
| Chemical Nature | Synthetic small molecule | Naturally occurring isothiocyanate |
| Mechanism of Action | Promotes Nrf2 nuclear translocation. The precise binding mode to Keap1 (covalent vs. non-covalent) is not definitively established in publicly available literature. | Covalently modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. |
| Potency (Nrf2 Activation) | EC50 for Nrf2 activation is not yet reported in peer-reviewed literature. | EC50 of approximately 33 µM for Nrf2 activation in an ARE-luciferase reporter assay[1]. |
| Other Reported Activity | Inhibits the release of IL-6 with an IC50 of 4.816 μM[2]. | Exhibits anti-inflammatory, antioxidant, and chemopreventive properties. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of Nrf2 activation and a typical workflow for comparing activators, the following diagrams are provided.
Caption: Nrf2 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing Nrf2 activators.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of "this compound" and sulforaphane.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a luciferase reporter gene under the control of an ARE promoter.
a. Materials:
-
HEK293T or HepG2 cells
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
-
Cell culture reagents
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of "this compound" or sulforaphane. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control. Determine the EC50 value for each compound by fitting the dose-response data to a suitable model.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the mRNA levels of Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), as a measure of Nrf2 activation.
a. Materials:
-
Cells treated as described above
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
b. Protocol:
-
Cell Treatment: Treat cells with "this compound" or sulforaphane at various concentrations for a specific duration (e.g., 6-12 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and housekeeping genes. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change compared to the vehicle-treated control.
Conclusion
Sulforaphane is a well-established covalent activator of the Nrf2 pathway with a defined mechanism of action. "this compound" is a promising new molecule that also activates this pathway, although its precise mechanism and relative potency compared to sulforaphane require further investigation through direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses, which will be crucial for elucidating the therapeutic potential of these compounds. Future studies should focus on head-to-head comparisons in various cell types and in vivo models to fully understand their respective pharmacological profiles.
References
head-to-head comparison of "Nrf2 activator 18" and bardoxolone methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: Nrf2 activator 18 and bardoxolone (B1667749) methyl. This document summarizes their mechanisms of action, potency, and the experimental protocols used to evaluate their efficacy, providing a valuable resource for researchers in the fields of inflammation, oxidative stress, and drug discovery.
Introduction and Overview
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes, making it a promising therapeutic target for a variety of diseases characterized by inflammation and oxidative stress.[1]
Bardoxolone methyl (also known as RTA 402 or CDDO-Me) is a well-characterized, semi-synthetic triterpenoid (B12794562) that has undergone extensive preclinical and clinical investigation for conditions including chronic kidney disease and cancer.[2][3] It is known to be a potent activator of the Nrf2 pathway and an inhibitor of the pro-inflammatory NF-κB pathway.[4]
This compound (also referred to as Compound 11a) is a more recently identified small molecule activator of the Keap1/Nrf2/HO-1 signaling pathway.[5][6] Developed through fragment-guided discovery, it represents a distinct chemical scaffold designed to modulate the Nrf2 pathway.[5][7]
Chemical Properties and Structure
A fundamental distinction between these two compounds lies in their chemical structure, which dictates their mechanism of action.
| Feature | This compound | Bardoxolone Methyl |
| Chemical Name | 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide | Methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate |
| Molecular Formula | C23H24FN3O | C32H43NO4 |
| Chemical Class | Pyrazole carboxylic acid derivative | Semi-synthetic triterpenoid |
Mechanism of Action
Both compounds activate the Nrf2 pathway by disrupting the interaction between Nrf2 and its cytosolic repressor protein, Keap1. However, they achieve this through different molecular interactions.
Bardoxolone methyl is an electrophilic molecule that acts as a covalent modifier of Keap1. It reacts with specific cysteine residues on Keap1, leading to a conformational change that prevents it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.[4]
This compound , in contrast, is a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[5][7] It binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2, thereby competitively inhibiting the interaction and allowing Nrf2 to translocate to the nucleus.[7]
Potency and Efficacy
Direct head-to-head comparative studies are limited. The following tables summarize available quantitative data for each compound from various in vitro assays.
Nrf2 Activation Potency
| Compound | Assay | Cell Line | Endpoint | Potency (EC50) |
| This compound | NQO1 Activity | BEAS-2B | Stimulation | 43 nM |
| Bardoxolone Methyl | ARE Reporter | - | Activation | Not explicitly found |
| HO-1 Induction | - | Upregulation | Not explicitly found as EC50 |
Anti-Inflammatory and Cytotoxic Activity
| Compound | Assay | Cell Line | Endpoint | Potency (IC50) |
| This compound | IL-6 Release | - | Inhibition | 4.816 µM[6] |
| Bardoxolone Methyl | Nitric Oxide Production | Mouse Macrophages | Inhibition | 0.1 nM[4] |
| Cell Viability | HCT116 (CRC) | Cytotoxicity | 3.17 µM | |
| Cell Viability | RKO (CRC) | Cytotoxicity | 7.64 µM | |
| Cell Viability | HMEC-1 | Cytotoxicity (24h) | 3.23 µM |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize Nrf2 activators.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of ARE sequences.
Methodology:
-
Cell Culture and Transfection:
-
HepG2 or other suitable cells are cultured in appropriate media.
-
Cells are seeded in 96-well plates and transfected with an ARE-luciferase reporter vector and a constitutively expressed control vector (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After an incubation period to allow for reporter gene expression, the cells are treated with various concentrations of the test compound (e.g., this compound or bardoxolone methyl) or vehicle control.
-
-
Lysis and Luminescence Measurement:
-
Following treatment for a specified duration (e.g., 16-24 hours), cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase signal (ARE activity) is normalized to the Renilla luciferase signal (transfection efficiency).
-
The fold induction of ARE activity relative to the vehicle control is calculated, and EC50 values are determined from dose-response curves.
-
Western Blot for Nrf2 Target Gene Expression (HO-1 and NQO1)
This method is used to detect and quantify the protein levels of Nrf2 downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), following compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Cells are cultured to an appropriate confluency and treated with the Nrf2 activator or vehicle for a specified time.
-
-
Protein Extraction:
-
Cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the expression of target proteins is normalized to the loading control.
-
Summary and Conclusion
Both this compound and bardoxolone methyl are potent activators of the Nrf2 pathway, a key regulator of the cellular antioxidant response. They achieve this through distinct mechanisms: bardoxolone methyl acts as a covalent modifier of Keap1, while this compound functions as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.
Bardoxolone methyl is a well-established compound with a large body of preclinical and clinical data, demonstrating its potent anti-inflammatory and Nrf2-activating properties. This compound is a newer entity with promising in vitro potency for Nrf2 activation and anti-inflammatory effects.
The choice between these compounds for research or therapeutic development will depend on the specific context, including the desired pharmacological profile (covalent vs. non-covalent), the target disease, and the need for further characterization. The data and protocols presented in this guide provide a foundation for making informed decisions and designing future studies to further elucidate the therapeutic potential of these Nrf2 activators. Further research, particularly direct comparative studies, is warranted to fully understand the relative advantages and disadvantages of these two compounds.
References
- 1. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Validation of "Nrf2 Activator 18" Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activation of the Nrf2 pathway by "Nrf2 activator 18" (also known as Compound 11a) with genetic models of constitutive Nrf2 activation. By examining quantitative data from preclinical studies, this document aims to offer an objective cross-validation of the effects of this chemical activator against established genetic benchmarks.
Introduction to Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. In response to oxidative or electrophilic stress, this degradation is inhibited, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of cytoprotective genes, including those involved in detoxification and antioxidant defense such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Therapeutic activation of the Nrf2 pathway is a promising strategy for a variety of diseases associated with oxidative stress. This can be achieved pharmacologically, using small molecule activators like "this compound," or through genetic manipulation, such as the knockout of Keap1 (Keap1-KO) or the overexpression of Nrf2. This guide will compare the outcomes of these different activation methods.
Comparative Data on Nrf2 Target Gene and Protein Expression
The following tables summarize quantitative data on the induction of key Nrf2 target genes and proteins by "this compound" and in genetic models. It is important to note that direct, head-to-head comparative studies are limited, and the data presented here are compiled from various independent preclinical studies. Experimental conditions such as cell type, tissue, treatment duration, and dosage may vary.
Table 1: Comparison of Nrf2 Target Gene Expression (mRNA Levels)
| Condition | Target Gene | Fold Induction (approx.) | Model System | Citation |
| "this compound" (Compound 11a) | Data Not Available in Searched Literature | Data Not Available | Data Not Available | |
| Genetic Model: Keap1 Knockout (KO) Mouse | Nqo1 | ~10-20 fold | Mouse Liver | [1] |
| Gclc | ~3-5 fold | Mouse Liver | [1] | |
| HO-1 | ~5-15 fold | Mouse Liver | [1] | |
| Genetic Model: Nrf2 Overexpression Mouse | Nqo1 | ~5-10 fold | Mouse Brain | [2] |
| Gclm | ~2-4 fold | Mouse Brain | [3] |
Table 2: Comparison of Nrf2 Target Protein Expression
| Condition | Target Protein | Fold Induction (approx.) | Model System | Citation |
| "this compound" (Compound 11a) | Data Not Available in Searched Literature | Data Not Available | Data Not Available | |
| Genetic Model: Keap1 Knockout (KO) Mouse | NQO1 | Significant Increase | Mouse Liver | [1] |
| HO-1 | Significant Increase | Mouse Liver | [1] | |
| Genetic Model: Nrf2 Overexpression Mouse | NQO1 | Significant Increase | Mouse Brain | [2] |
| HO-1 | Significant Increase | Mouse Brain | [2] |
Note: "Data Not Available in Searched Literature" indicates that despite extensive searches, specific quantitative data for "this compound" could not be located in the publicly available scientific literature.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams, generated using the DOT language, illustrate the Nrf2 signaling pathway and a typical workflow for its investigation.
Caption: Nrf2 signaling pathway activation by chemical and genetic methods.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess Nrf2 pathway activation. Specific details may need to be optimized for individual experimental setups.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems) and gene-specific primers for Nrf2 targets (e.g., Nqo1, Hmox1, Gclc, Gclm) and a housekeeping gene (e.g., Gapdh, Actb).
-
Thermal Cycling: The reaction is run on a real-time PCR system with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control or wild-type animals.
Western Blotting for Nrf2 and Target Protein Expression
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 4-20% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion
Genetic models of Nrf2 activation, such as Keap1 knockout and Nrf2 overexpression systems, provide a valuable benchmark for assessing the efficacy and mechanism of pharmacological Nrf2 activators. These models demonstrate a robust and sustained upregulation of a comprehensive suite of Nrf2 target genes and proteins involved in antioxidant defense and cellular protection.
While "this compound" is described as an orally active activator of the Keap1/Nrf2/HO-1 signaling pathway with anti-inflammatory properties, a direct comparison of its quantitative effects on Nrf2 target gene and protein expression with genetic models is currently hampered by the lack of publicly available data for this specific compound.
For a thorough cross-validation, future studies on "this compound" should include comprehensive dose-response and time-course experiments to quantify its effects on a panel of Nrf2 target genes and proteins in relevant cellular and in vivo models. The resulting data would allow for a more direct and meaningful comparison with the established genetic models, providing a clearer understanding of its potency, selectivity, and therapeutic potential. Researchers are encouraged to consult the primary literature for the most up-to-date information and detailed experimental findings as they become available.
References
- 1. Current Progress of Hederagenin and Its Derivatives for Disease Therapy (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of Nrf2 Activator 18 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nrf2 (Nuclear factor erythroid 2-related factor 2) activator known as "Nrf2 activator 18" with other established Nrf2-activating compounds. The following sections detail the activity of these compounds, supported by experimental data, and provide comprehensive protocols for key assays to facilitate independent verification.
Introduction to Nrf2 Activation
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The activation of this pathway by small molecules, which typically involves the disruption of the Nrf2-Keap1 interaction, leads to the nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating their expression. Key target genes include NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM), which collectively enhance the cell's antioxidant capacity.
Comparative Analysis of Nrf2 Activators
This guide focuses on a comparative analysis of "this compound" against well-characterized Nrf2 activators: the electrophilic compounds sulforaphane (B1684495) and dimethyl fumarate (B1241708) (DMF), and the non-electrophilic compound astemizole.
This compound is a potent, non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction. It has been identified as a pyrazole (B372694) carboxylic acid derivative that binds with high affinity to the Kelch domain of Keap1.
Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables. It is a well-studied electrophilic Nrf2 activator that covalently modifies specific cysteine residues on Keap1.
Dimethyl fumarate (DMF) is an orally available electrophilic compound approved for the treatment of multiple sclerosis. It also activates Nrf2 through the covalent modification of Keap1.
Astemizole is a non-electrophilic Nrf2 activator, identified through drug repositioning efforts. Its mechanism of action is distinct from the covalent modification of Keap1.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the selected Nrf2 activators. It is important to note that the data for "this compound" on target gene induction is not available in a direct comparative study with the other compounds. The presented data has been compiled from various sources, and experimental conditions may differ.
Table 1: Comparative Binding Affinity and Potency of Nrf2 Activators
| Compound | Assay Type | Target | Potency Metric | Value | Reference |
| This compound | Fluorescence Polarization | Keap1-Nrf2 Interaction | IC50 | < 15 nM | [1][2] |
| This compound | Surface Plasmon Resonance | Keap1 Kelch Domain | Kd | 2.5 nM | [1][2] |
| Sulforaphane | ARE-Luciferase Reporter | Nrf2 Activation | EC50 | ~2-5 µM | Data from multiple studies |
| Dimethyl Fumarate | ARE-Luciferase Reporter | Nrf2 Activation | EC50 | ~10-20 µM | Data from multiple studies |
Table 2: Comparative Induction of Nrf2 Target Genes
| Compound | Cell Line | Target Gene | Fold Induction (relative to control) | Concentration & Time | Reference |
| This compound | Data Not Available | NQO1, HO-1 | Data Not Available | Data Not Available | |
| Sulforaphane | MCF7 | NQO1 | ~2.5 | 15 µM, 24h | [3] |
| Sulforaphane | MCF7 | HO-1 | ~2.0 | 15 µM, 24h | [3] |
| Dimethyl Fumarate | Human Retinal Endothelial Cells | HO-1 | Concentration-dependent increase | 10-100 µM, 6h | [4] |
| Astemizole | MCF7 | NQO1 | ~4.5 | 8 µM, 24h | [3] |
| Astemizole | MCF7 | HO-1 | ~3.5 | 8 µM, 24h | [3] |
Disclaimer: The data in Table 2 is compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
For independent verification of Nrf2 activator activity, the following detailed protocols for key experiments are provided.
Nrf2 Target Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLM).
a. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HepG2, MCF7, or a cell line relevant to the research area) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the Nrf2 activator of interest at various concentrations and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
b. RNA Isolation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/280 ratio should be ~2.0).
c. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
d. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
a. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HepG2) in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
b. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the Nrf2 activator at various concentrations. Include a vehicle control.
c. Luciferase Activity Measurement:
-
After the desired treatment duration (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Express the results as fold induction over the vehicle control.
Nrf2 Transcription Factor Activity Assay (ELISA-based)
This assay quantifies the amount of active Nrf2 in nuclear extracts that can bind to its consensus DNA sequence.
a. Preparation of Nuclear Extracts:
-
Treat cells with the Nrf2 activator as described in the qRT-PCR protocol.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
b. ELISA Procedure:
-
Add the prepared nuclear extracts (typically 5-10 µg of protein) to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Incubate for 1-2 hours at room temperature to allow active Nrf2 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific to the DNA-bound form of Nrf2 and incubate for 1 hour.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of active Nrf2 in the sample.
Visualizations
The following diagrams illustrate the Nrf2 signaling pathway and a general experimental workflow for comparing Nrf2 activators.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by Nrf2 activators.
Caption: A generalized experimental workflow for the comparative analysis of Nrf2 activators.
References
A Comparative Analysis of Nrf2 Activator Efficacy: A Guide for Researchers
For researchers and professionals in drug development, the quest for potent and reliable Nrf2 activators is of paramount importance for advancing therapies targeting oxidative stress-related diseases. This guide provides a comprehensive benchmark of a representative potent synthetic Nrf2 activator against a panel of well-characterized natural compounds. The following data and protocols are presented to facilitate an objective comparison and inform experimental design.
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it an attractive therapeutic target.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of cytoprotective genes.[1][3]
This guide will compare the efficacy of a potent synthetic Nrf2 activator, 2-cyano-3,12-dioxooleana-1,9-diene-28-imidazolide (CDDO-Im), with several natural activators to provide a clear perspective on their relative potencies.
Comparative Efficacy of Nrf2 Activators
The following table summarizes the quantitative data on the efficacy and potency of various Nrf2 activators, as determined by a luciferase reporter assay in AREc32 cells. This cell line contains a luciferase gene under the control of eight copies of the antioxidant response element (ARE), providing a direct measure of Nrf2 transcriptional activity.[4]
| Compound | Type | EC50 (µM)¹ | Relative Efficacy² |
| CDDO-Im | Synthetic | 0.41 | Very High |
| Andrographolide (B1667393) | Natural | 17 | High |
| trans-Chalcone | Natural | 18 | High |
| Sulforaphane | Natural | 33 | Moderate |
| Curcumin | Natural | 36 | Moderate |
| Flavone | Natural | 42 | Moderate |
| Kahweol | Natural | 42 | Moderate |
| Cafestol | Natural | 51 | Moderate |
| tert-Butylhydroquinone (tBHQ) | Synthetic | >100 | Low |
¹EC50 values were calculated as constrained to a 100-fold induction.[4] ²Relative efficacy is a qualitative assessment based on the maximal induction of luciferase activity observed in the screening study.[4]
Visualizing the Nrf2 Signaling Pathway
The diagram below illustrates the canonical Nrf2-Keap1 signaling pathway, providing a visual representation of the mechanism of action for Nrf2 activators.
Caption: The Nrf2-Keap1 signaling pathway.
Experimental Protocols
To ensure reproducibility and enable accurate comparisons, detailed experimental methodologies are crucial. Below are protocols for key experiments used to quantify Nrf2 activation.
ARE-Luciferase Reporter Assay
This assay is a primary method for screening and quantifying the potency of Nrf2 activators.
-
Cell Culture: AREc32 cells, which are stably transfected with an ARE-luciferase reporter construct, are cultured in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of the test compounds (e.g., "Nrf2 activator 18" and natural activators) for a specified duration (typically 24 hours). Positive controls, such as CDDO-Im or tBHQ, and a vehicle control are included.[4]
-
Cell Lysis: After incubation, the culture medium is removed, and cells are lysed using a suitable lysis buffer.
-
Luminometry: The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. EC50 values, the concentration at which 50% of the maximal response is achieved, are determined from the dose-response curves.[4]
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This method measures the transcriptional upregulation of endogenous Nrf2 target genes.
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2, HaCaT) is treated with the Nrf2 activators as described above.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The expression levels of Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HMOX1), are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Experimental Workflow for Comparing Nrf2 Activators
The following diagram outlines a typical workflow for the comparative analysis of Nrf2 activators.
Caption: A typical experimental workflow for comparing Nrf2 activators.
References
- 1. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nrf2 Activator 18
Essential guidance for the safe handling and disposal of Nrf2 Activator 18, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (also known as Compound 11a or HY-168709), a pyrazole (B372694) derivative with the chemical name 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on best practices for the disposal of analogous chemical compounds, including pyrazole derivatives, fluorinated aromatic compounds, and solutions containing dimethyl sulfoxide (B87167) (DMSO).
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements. Always handle this compound and its waste products within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | A flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling any dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and containment of all waste streams. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Experimental Protocol for Waste Segregation and Disposal:
-
Solid Waste:
-
Carefully collect any unused or expired solid this compound.
-
Place the solid waste into a clearly labeled, sealed, and leak-proof container designated for hazardous solid chemical waste.
-
The label should include the full chemical name, the words "Hazardous Waste," and any other information required by your institution.
-
-
Solutions and Contaminated Materials:
-
Collect all solutions containing this compound, including those dissolved in DMSO, in a separate, designated container for hazardous liquid chemical waste. Do not mix with incompatible waste streams.
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and weighing papers, should be collected in a designated container for solid hazardous waste.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water.
-
Collect all cleaning materials, such as wipes and absorbent pads, and dispose of them as solid hazardous waste.
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure that all containers are properly sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Due to the presence of a fluorinated aromatic ring, high-temperature incineration is the generally preferred method for the complete destruction of this type of compound.
-
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedural steps and the biological context of Nrf2 activators, the following diagrams have been generated.
Personal protective equipment for handling Nrf2 activator 18
This guide provides crucial safety and logistical information for the handling and disposal of Nrf2 activator 18. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Pre-Handling Checklist and Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place. A comprehensive risk assessment should be conducted for all procedures involving this compound.
1.1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.
1.2. Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety glasses or goggles | Must be worn at all times. Use a face shield if there is a splash hazard. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Respirator (if applicable) | Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of inhaling dust. |
1.3. Emergency Equipment:
-
Ensure an eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit available in the immediate work area.
Handling and Operational Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure experimental integrity.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Some Nrf2 activators are packaged under inert gas and may require storage at specific temperatures (e.g., -20°C or -80°C) for long-term stability[1]. Always refer to the manufacturer's instructions for specific storage conditions.
2.2. Preparation of Solutions:
-
Reconstitution should be performed in a chemical fume hood.
-
Use fresh, high-purity solvents for reconstitution, such as DMSO[2].
-
Avoid creating dust when handling the solid form.
2.3. Step-by-Step Handling Protocol:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If necessary, sonicate or vortex to ensure complete dissolution.
-
Aliquoting: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Post-Handling: Wipe down the work area with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
3.2. Disposal Procedure:
-
Collect all waste in appropriately labeled, sealed containers.
-
Follow your institution's guidelines for hazardous waste disposal.
-
Arrange for pickup by a certified chemical waste disposal service.
Nrf2 Signaling Pathway
Nrf2 activators function by modulating the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2 activation by inhibitor binding to Keap1.
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome[3][4]. Nrf2 activators, such as compound 18, typically contain an electrophilic center that reacts with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nrf2 Activator IV, VSC2 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
